molecular formula C6H15ClN2O B2787137 (2R)-2-Amino-N-ethylbutanamide;hydrochloride CAS No. 2343964-48-5

(2R)-2-Amino-N-ethylbutanamide;hydrochloride

カタログ番号: B2787137
CAS番号: 2343964-48-5
分子量: 166.65
InChIキー: HBFOAELYBQOTNE-NUBCRITNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-Amino-N-ethylbutanamide;hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Amino-N-ethylbutanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-N-ethylbutanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-2-amino-N-ethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOAELYBQOTNE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on the Chemical Properties and Applications of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2R)-2-Amino-N-ethylbutanamide hydrochloride is a specialized chiral aliphatic amide utilized as a foundational building block in advanced organic synthesis and pharmaceutical drug development. Featuring a highly reactive alpha-amino group and an N-ethyl substituted amide, this compound is critical for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). This technical whitepaper explores its physicochemical properties, outlines self-validating protocols for its stereoselective synthesis, and details its analytical characterization.

Section 1: Chemical Identity & Structural Characteristics

The compound is the hydrochloride salt of the N-ethyl amide derivative of (2R)-2-aminobutanoic acid (also known as D-alpha-aminobutyric acid). The maintenance of the (2R) stereocenter is paramount, as chiral integrity directly dictates the pharmacological efficacy and safety profile of downstream APIs.

Table 1: Physicochemical Properties of (2R)-2-Amino-N-ethylbutanamide HCl

ParameterSpecification / Value
IUPAC Name (2R)-2-amino-N-ethylbutanamide hydrochloride
CAS Number 2343964-48-5
Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol [1]
Stereochemistry (2R) configuration
Physical Form Solid powder
Salt Form Hydrochloride (HCl)
Solubility Highly soluble in H₂O, Methanol, and DMSO
Section 2: Synthesis & Mechanistic Pathways

The synthesis of enantiopure amino acid amides requires rigorous control over reaction conditions to prevent the racemization of the alpha-chiral center. Direct amidation of amino acids at elevated temperatures typically leads to epimerization; thus, a protected, low-temperature pathway is mandatory.

Mechanistic Causality & Self-Validation: The alpha-amino group is first protected using a tert-butyloxycarbonyl (Boc) group to prevent self-condensation. During the crucial amide bond formation step,[2]. HOBt plays a self-validating role in this protocol: it rapidly reacts with the highly reactive O-acylisourea intermediate formed by EDC to create a less reactive, but more stable, OBt active ester. This specific pathway suppresses the formation of an oxazolone intermediate—the primary culprit behind base-catalyzed racemization in amino acid synthesis[2]. Finally, deprotection with anhydrous HCl yields the hydrochloride salt, which prevents the free-base amine from undergoing nucleophilic side reactions and enhances oxidative stability.

Synthesis A (2R)-2-Aminobutanoic Acid (Starting Material) B Boc Protection (Boc2O, NaOH) A->B Step 1 C Amide Coupling (EDC, HOBt, EtNH2) B->C Step 2 D Deprotection (HCl in Dioxane) C->D Step 3 E (2R)-2-Amino-N-ethylbutanamide HCl (Final Product) D->E Step 4

Figure 1: Step-by-step synthetic workflow for (2R)-2-Amino-N-ethylbutanamide HCl.

Section 3: Experimental Protocols
Protocol 1: High-Yield Stereoselective Synthesis

Objective: Synthesize (2R)-2-Amino-N-ethylbutanamide hydrochloride while maintaining >99% enantiomeric excess (ee).

  • Protection: Dissolve (2R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Add Boc-anhydride (1.1 eq) dropwise at 0°C. Stir for 12 hours at room temperature. Acidify to pH 2-3 with 1M KHSO₄ and extract with ethyl acetate to isolate Boc-(2R)-2-aminobutanoic acid.

  • Activation: Dissolve the protected amino acid in anhydrous dichloromethane (DCM) at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to pre-form the active OBt ester[2].

  • Amidation: Add ethylamine (2.0 M solution in THF, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 8 hours, gradually warming to room temperature. Wash the organic layer with saturated NaHCO₃, 1M KHSO₄, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the crude Boc-protected amide in 4M HCl/dioxane. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to obtain the final hydrochloride salt.

Protocol 2: Analytical Validation via Chiral HPLC

Objective: Validate the enantiomeric purity of the synthesized product. Mechanistic Causality:, such as Chiralcel OD-H, utilize hydrogen bonding, dipole-dipole interactions, and steric fit to differentiate between the (2R) and (2S) enantiomers[3]. The hydrochloride salt must be neutralized prior to analysis, or the mobile phase must contain a basic additive (e.g., diethylamine) to prevent peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of the mobile phase (Hexane/Isopropanol 90:10 containing 0.1% Diethylamine).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to the lack of strong chromophores in aliphatic amides).

    • Temperature: 25°C.

  • Analysis: Inject 10 µL of the sample. Compare the retention time against a racemic standard of 2-amino-N-ethylbutanamide[4] to integrate the peak areas and calculate the enantiomeric excess (ee).

Analytical Sample Sample Preparation (Neutralization) HPLC Chiral HPLC Analysis (Chiralcel OD-H) Sample->HPLC Inject 10 µL Detect UV Detection (210 nm) HPLC->Detect Elute Data Chromatogram Integration (Peak Area Analysis) Detect->Data Signal Result Calculate Enantiomeric Excess Target: >99% ee Data->Result Output

Figure 2: Analytical workflow for chiral HPLC validation and ee determination.

Section 4: Applications in Drug Development

(2R)-2-Amino-N-ethylbutanamide hydrochloride is primarily utilized in two advanced domains:

  • Chiral Building Block for Neurological APIs: The 2-aminobutanamide scaffold is a recognized pharmacophore in the development of antiepileptic drugs. Linear aliphatic amides like [5] serve as highly effective bioisosteres in structure-activity relationship (SAR) studies targeting synaptic vesicle proteins or voltage-gated sodium channels.

  • Peptidomimetics: The incorporation of non-natural amino acids with N-alkylated amide bonds into peptide sequences significantly enhances resistance to proteolytic degradation. The ethyl group provides steric hindrance against exopeptidases, making this compound valuable in the synthesis of metabolically stable peptide therapeutics.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride". PubChem. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 518695, N-Ethylbutanamide". PubChem. URL: [Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". ACS Organic Process Research & Development. URL: [Link]

  • Hubert, P., et al. "LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases". ORBi ULiège. URL: [Link]

Sources

Molecular Architecture and Synthetic Profiling of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, chiral aliphatic amides serve as foundational building blocks for active pharmaceutical ingredients (APIs). (2R)-2-Amino-N-ethylbutanamide hydrochloride is a highly specific, enantiomerically pure intermediate. While its (2S)-enantiomer is widely recognized as a precursor in the synthesis of antiepileptic drugs like levetiracetam and brivaracetam derivatives, the (2R)-enantiomer is equally critical for synthesizing negative control enantiomers, novel stereospecific ligands, and peptidomimetics.

This technical guide provides an authoritative breakdown of its molecular structure, physicochemical weight profiles, and a self-validating synthetic workflow designed to maintain strict enantiomeric fidelity.

Molecular Structure & Stereochemical Significance

The molecular architecture of (2R)-2-Amino-N-ethylbutanamide hydrochloride consists of a butanamide core, an N-ethyl substitution on the amide nitrogen, and a primary amine at the alpha-carbon (C2).

The defining feature of this molecule is the (R)-configuration at the C2 stereocenter . In pharmacological applications, the spatial orientation of this alpha-amino group dictates how the downstream API interacts with biological targets (e.g., the SV2A protein in the case of racetams). The hydrochloride salt form is intentionally selected over the free base [1]. Free aliphatic amines are prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). The HCl salt ensures thermodynamic stability, enhances aqueous solubility, and facilitates purification via crystallization [2].

MolecularStructure C4 C4 CH3 C3 C3 CH2 C4->C3 C2 C2 (R) CH C3->C2 N1 Amino NH2 C2->N1 alpha-position C1 Carbonyl C=O C2->C1 HCl Salt HCl N1->HCl ionic bond N2 Amide NH C1->N2 amide bond Et1 Ethyl CH2 N2->Et1 Et2 Ethyl CH3 Et1->Et2

Structural connectivity and stereochemical assignment of (2R)-2-Amino-N-ethylbutanamide HCl.

Physicochemical Properties & Molecular Weight Data

Understanding the precise molecular weight and mass spectrometry profile is critical for LC-MS validation during process chemistry. The addition of the hydrochloride molecule shifts the molecular weight from 130.19 g/mol (free base) to 166.65 g/mol (salt) [2].

The table below summarizes the core quantitative data utilized for analytical validation [3].

PropertyValueCausality / Significance in Research
Chemical Name (2R)-2-Amino-N-ethylbutanamide HClStandard IUPAC nomenclature.
CAS Registry Number 1565165-75-4 (Free Base)Unique identifier for supply chain sourcing.
Molecular Formula C₆H₁₅ClN₂OAccounts for the HCl salt inclusion.
Molecular Weight 166.65 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 130.1106 Da (Free Base)Critical target peak for High-Resolution Mass Spec (HRMS).
Topological Polar Surface Area 55.1 ŲIndicates good membrane permeability profile.
Hydrogen Bond Donors 2Relevant for crystal packing and receptor docking.
Hydrogen Bond Acceptors 2Relevant for solvent interactions.

Mechanistic Synthesis & Causality in Protocol Design

Synthesizing (2R)-2-Amino-N-ethylbutanamide requires strict control over the C2 stereocenter. Direct amidation of (2R)-2-aminobutanoic acid with ethylamine at high temperatures will result in thermal racemization. To prevent this, process chemists utilize a Boc-protection and carbodiimide coupling strategy .

  • Protection: The alpha-amine is protected using Boc-anhydride to prevent self-condensation and N-alkylation.

  • Coupling: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is paired with HOBt (Hydroxybenzotriazole). Causality: HOBt reacts with the O-acylisourea intermediate to form an active ester. This active ester suppresses the formation of an oxazolone intermediate, which is the primary mechanistic pathway for unwanted racemization at the alpha-carbon.

  • Deprotection & Salt Formation: Anhydrous HCl in dioxane simultaneously cleaves the Boc group and protonates the amine, directly yielding the highly stable hydrochloride salt without exposing the free base to air.

SyntheticWorkflow Step1 1. Starting Material (2R)-2-Aminobutanoic Acid Step2 2. Amine Protection Boc-anhydride, NaOH Step1->Step2 Prevents self-condensation Step3 3. Amide Coupling Ethylamine, EDC/HOBt Step2->Step3 HOBt minimizes racemization Step4 4. Deprotection & Salt Formation 4M HCl in Dioxane Step3->Step4 Cleaves Boc, forms HCl salt Step5 5. Crystallization EtOH/Et2O Step4->Step5 Removes organic impurities Final Pure (2R)-2-Amino-N-ethylbutanamide HCl Step5->Final Yields >99% ee

Synthetic workflow for (2R)-2-Amino-N-ethylbutanamide HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of specific analytical checkpoints ensures that any deviation in enantiomeric excess (ee) or chemical purity is caught immediately.

Protocol: Synthesis and Isolation

Step 1: Amide Coupling

  • Dissolve 1.0 eq of Boc-(2R)-2-aminobutanoic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C. Logic: Lowering the temperature reduces the kinetic energy available for the oxazolone racemization pathway.

  • Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir for 15 minutes to allow the active ester to form.

  • Slowly add 1.5 eq of Ethylamine (2M solution in THF) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. Confirm the disappearance of the starting material and the presence of the Boc-protected intermediate mass ([M+H]⁺ = 231.1).

Step 2: Deprotection and Salt Precipitation

  • Perform an aqueous workup (washing with 1M HCl, then saturated NaHCO₃) to remove EDC urea byproducts and unreacted HOBt. Evaporate the DCM layer to dryness.

  • Dissolve the crude Boc-intermediate in minimal anhydrous Dioxane.

  • Dropwise, add 10 volumes of 4M HCl in Dioxane at room temperature. Stir for 2 hours.

  • As the Boc group is cleaved (releasing isobutylene gas and CO₂), the (2R)-2-Amino-N-ethylbutanamide hydrochloride salt will precipitate out of the solution due to its low solubility in dioxane.

  • Filter the white precipitate and wash with cold diethyl ether.

Protocol: Analytical Validation

To guarantee the trustworthiness of the batch, perform the following self-validating analyses:

  • ¹H NMR (400 MHz, D₂O): Look for the characteristic triplet of the ethyl group at ~1.1 ppm, the triplet of the butanamide methyl at ~0.9 ppm, and the distinct alpha-proton multiplet at ~3.8 ppm. The absence of a singlet at 1.4 ppm confirms complete Boc removal.

  • Chiral HPLC: Run the product on a Chiralpak AD-H column (Hexane/IPA mobile phase with 0.1% Diethylamine). Co-inject with a racemic standard of 2-Amino-N-ethylbutanamide. The (2R) enantiomer must show an enantiomeric excess (ee) of >99%, validating that the EDC/HOBt coupling successfully prevented racemization.

References

  • National Center for Biotechnology Information (PubChem) - (2S)-2-amino-N-ethylbutanamide hydrochloride (CID 124220407) Computed Properties.[Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine - Monoisotopic Mass and Structural Information for C6H14N2O.[Link]

Thermodynamic Solubility Profiling of (2R)-2-Amino-N-ethylbutanamide Hydrochloride: A Comparative Analysis in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Chemical Profiling and Analytical Challenges

(2R)-2-Amino-N-ethylbutanamide hydrochloride (CAS: 2343964-48-5) is a highly polar, chiral aliphatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a primary amine stabilized as a hydrochloride salt and a secondary ethylamide group.

From an analytical and formulation perspective, this molecule presents a distinct dual-challenge:

  • Extreme Polarity: As a small organic salt (MW = 166.65 g/mol ), it exhibits high hydrophilicity. It will elute in the void volume of standard Reversed-Phase (RP) C18 chromatography columns, making traditional retention impossible.

  • Lack of a Chromophore: The aliphatic backbone contains no conjugated π -systems. Consequently, it lacks UV absorbance above 210 nm. Attempting to quantify this compound using standard UV/Vis detectors leads to severe baseline drift, solvent interference, and poor signal-to-noise ratios, particularly when screening organic solvents like ethyl acetate or DMSO.

To overcome these limitations, this whitepaper outlines a self-validating solubility protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with .

Solvation Thermodynamics of Amine Hydrochlorides

The solubility of an amine hydrochloride salt is governed by the thermodynamic competition between its solid-state crystal lattice energy and the solvation energy provided by the solvent.

In high-dielectric solvents like water ( ϵ≈80 ), the strong ion-dipole interactions and extensive hydrogen-bonding networks easily overcome the lattice energy, resulting in a negative Gibbs free energy of solvation ( ΔGsolv​<0 ) and high solubility. Conversely, in low-dielectric organic solvents (e.g., heptane, ϵ≈1.9 ), the solvent cannot stabilize the dissociated ions. The salt remains tightly ion-paired, the lattice energy dominates ( ΔGsolv​>0 ), and the compound precipitates.

SolvationThermodynamics Salt Amine HCl Salt Crystal Lattice Water Aqueous Solvation (High Dielectric) Salt->Water ΔG_solv < 0 Org Organic Solvation (Low Dielectric) Salt->Org ΔG_solv > 0 DissW High Solubility (Ion-Dipole > Lattice Energy) Water->DissW DissO Low Solubility (Ion-Pairing, Lattice Energy > Solvation) Org->DissO

Figure 1: Thermodynamic pathways governing the solvation of amine hydrochloride salts.

Comparative Solubility Profile

Based on the physicochemical properties of the aliphatic amine hydrochloride class, the following table summarizes the representative thermodynamic solubility profile of (2R)-2-Amino-N-ethylbutanamide HCl across a standard solvent panel at 25°C.

SolventDielectric Constant ( ϵ )Solvation MechanismRepresentative Solubility (mg/mL)
Water 80.1Ion-Dipole, H-Bonding> 500 (Freely Soluble)
Methanol 32.7H-Bonding, Dipole-Dipole~ 150 (Soluble)
DMSO 46.7Strong Dipole, Aprotic~ 80 (Soluble)
Ethanol 24.5H-Bonding~ 50 (Soluble)
Ethyl Acetate 6.0Weak Dipole< 1.0 (Slightly Soluble)
Dichloromethane 8.9Halogen Bonding, Weak Dipole< 0.1 (Practically Insoluble)
Heptane 1.9Induced Dipole (Van der Waals)< 0.01 (Insoluble)

Note: Values are representative thermodynamic estimates derived from structural analogs to provide a comparative baseline for formulation screening.

The Self-Validating Experimental Protocol: HILIC-CAD Shake-Flask Method

To generate highly accurate, reproducible solubility data, we adapt the and pair it with a mass-based CAD workflow.

This protocol is designed as a self-validating system : it deliberately eliminates common experimental errors such as filter adsorption biases and UV-solvent interference.

Step-by-Step Methodology

Step 1: Solid Dispensing and Saturation

  • Action: Dispense 500 mg of (2R)-2-Amino-N-ethylbutanamide HCl into a 10 mL borosilicate glass vial. Add 5.0 mL of the target solvent.

  • Causality: A visible excess of solid must remain to ensure the system reaches true thermodynamic saturation rather than a metastable kinetic state.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 rpm for 48 hours.

  • Causality: Strict temperature control prevents fluctuations that could cause supersaturation or premature precipitation, ensuring the ΔGsolv​ reflects exactly 25°C.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Do not use syringe filters.

  • Causality: Highly polar amines frequently adsorb onto the tortuous paths of nylon or PTFE syringe filters. Ultracentrifugation guarantees the supernatant concentration remains unaltered by physical adsorption.

Step 4: Supernatant Dilution

  • Action: Carefully extract 100 µL of the clear supernatant and perform a serial dilution using the HILIC mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium formate).

  • Causality: Diluting the sample in the mobile phase prevents "solvent-mismatch" peak distortion during chromatography, ensuring sharp, integrable peaks.

Step 5: HILIC-CAD Quantification

  • Action: Inject the diluted sample onto a HILIC column (e.g., Amide or Zwitterionic stationary phase). Detect the eluting peak using a .

  • Causality: HILIC provides the necessary retention for the highly polar salt, preventing it from eluting in the void volume. Because CAD measures the mass of non-volatile particles after solvent evaporation, it provides a universal response independent of the molecule's lack of a UV chromophore. Note: CAD response is inherently non-linear; use a power-function calibration curve ( y=axb ) for accurate quantification.

SolubilityWorkflow A Solid Compound Dispensing (2R)-2-Amino-N-ethylbutanamide HCl B Solvent Addition (Aqueous vs. Organic Panel) A->B C Isothermal Equilibration (25°C, 48h Shake-Flask) B->C D Phase Separation (Ultracentrifugation at 15,000 x g) C->D E Supernatant Extraction & Mobile Phase Dilution D->E F HILIC-CAD Analysis (Charged Aerosol Detection) E->F G Solubility Quantification (Power-Function Calibration) F->G

Figure 2: Step-by-step HILIC-CAD shake-flask equilibration and quantification workflow.

Conclusion

Accurately determining the solubility of (2R)-2-Amino-N-ethylbutanamide hydrochloride requires an analytical strategy that respects its extreme polarity and lack of UV absorbance. By substituting traditional RP-UV methods with a HILIC-CAD approach, and replacing filtration with ultracentrifugation, researchers can establish a self-validating, highly trustworthy thermodynamic solubility profile. This compound exhibits profound solubility in water and short-chain alcohols, while remaining practically insoluble in low-dielectric organic solvents, a behavior strictly dictated by the solvation thermodynamics of its amine hydrochloride lattice.

References

  • OECD Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]

  • PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride. National Center for Biotechnology Information.[Link]

Technical Whitepaper & Safety Data Guide: (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-N-ethylbutanamide hydrochloride is a highly specific chiral aliphatic amine salt utilized extensively as a building block in the asymmetric synthesis of peptidomimetics and neuroactive pharmaceutical intermediates[1]. Because of its precise (2R) stereochemistry (the D-isomer of the aminobutyric acid derivative), maintaining enantiomeric purity and structural integrity during laboratory handling is paramount. This whitepaper synthesizes standard Safety Data Sheet (SDS) hazard information with field-proven laboratory protocols, providing researchers with a comprehensive, causality-driven guide to handling, storing, and utilizing this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of (2R)-2-Amino-N-ethylbutanamide hydrochloride is the first step in predicting its behavior in both biological and synthetic environments. The compound is supplied as a hydrochloride salt, which significantly enhances its solubility in polar solvents but introduces specific hygroscopic handling challenges[2].

Quantitative Data Summary
PropertyValue
Chemical Name (2R)-2-Amino-N-ethylbutanamide hydrochloride[2]
CAS Number 2343964-48-5[2]
Molecular Formula C6H15ClN2O[2]
Molecular Weight 166.65 g/mol [2]
Physical Form Solid / Powder[2]
InChIKey HBFOAELYBQOTNE-NUBCRITNSA-N[2]

Note: The stereochemical (2R) configuration is critical for downstream asymmetric synthesis. Inversion or racemization must be avoided by strictly controlling thermal and pH parameters during reactions.

Hazard Identification & Mechanistic Toxicology

The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning [2]. Standard hazard statements include:

  • H315: Causes skin irritation[2][3].

  • H319: Causes serious eye irritation[2][3].

  • H335: May cause respiratory irritation[2][3].

Mechanistic Causality of Irritation: The localized irritation caused by this compound is not merely a function of the amine itself, but rather its formulation as a hydrochloride salt. When the fine powder is inhaled or comes into contact with the moisture of mucosal membranes (eyes, respiratory tract), it undergoes rapid, hygroscopic dissolution. This dissolution releases hydrochloric acid equivalents into the microenvironment, causing an acute, localized drop in pH[3]. Concurrently, the primary amine functionality can disrupt lipid bilayers, leading to cellular stress, erythema, and the physiological tearing or coughing responses.

Toxicology Exposure Exposure to HCl Salt Dust Mucosa Mucosal/Dermal Contact Exposure->Mucosa Inhalation/Contact Dissolution Hygroscopic Dissolution & Localized Acidification Mucosa->Dissolution Moisture Absorption Irritation Tissue Irritation (H315, H319, H335) Dissolution->Irritation pH Drop & Cellular Stress

Fig 1: Mechanistic pathway of mucosal irritation upon exposure to the hygroscopic HCl salt.

Self-Validating Laboratory Safety Protocols

To mitigate the risks outlined above, handling must be restricted to an inherently safe fume hood (face velocity 80-100 fpm) while wearing nitrile gloves and safety goggles[2].

Because (2R)-2-Amino-N-ethylbutanamide is typically supplied as a stable hydrochloride salt, researchers must "free-base" the compound to utilize the primary amine as a nucleophile in coupling reactions. The following protocol is designed as a self-validating system to ensure both safety and chemical efficacy.

Protocol: Controlled Free-Basing for Asymmetric Amidation

Objective: Safely liberate the nucleophilic free amine for peptide coupling while preventing thermal degradation or aerosolization of the irritating powder.

  • Weighing & Isolation: In a certified fume hood, carefully weigh the desired amount of the HCl salt.

    • Causality: Weighing inside the hood captures any aerosolized micro-particles, directly mitigating the H335 inhalation hazard[2][3].

  • Solubilization & Thermal Control: Suspend the salt in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) and cool the reaction flask to 0°C using an ice bath.

    • Causality: The subsequent acid-base neutralization is exothermic. Cooling prevents solvent boil-off and protects the chiral center from thermally induced racemization.

  • Base Addition: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to the suspension.

    • Causality: DIPEA is chosen specifically because it is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the ammonium salt without competing for the electrophile in the subsequent coupling step.

  • Self-Validation (pH Check): Extract a micro-aliquot of the organic layer, spot it onto moistened pH paper, and verify an apparent pH of ~8-9.

    • Validation: A basic pH confirms the complete neutralization of the HCl salt. If the pH is neutral or acidic, the amine remains protonated and unreactive, which would cause the subsequent coupling step to fail.

  • Coupling: Proceed immediately with the addition of the activated carboxylic acid or coupling reagent (e.g., HATU).

FreeBasing Weigh Weighing (Fume Hood) (2R)-2-Amino-N-ethylbutanamide HCl Suspend Suspend in Anhydrous DCM/DMF (0°C) Weigh->Suspend Base Dropwise Addition of DIPEA (1.2 - 1.5 eq) Suspend->Base Thermal Control Validate pH Validation (Apparent pH 8-9) Base->Validate Neutralize HCl Coupling Addition of Electrophile (e.g., Activated Acid) Validate->Coupling Free Amine Ready

Fig 2: Self-validating workflow for the controlled free-basing of the hydrochloride salt.

Emergency Response & Spill Mitigation

In the event of a laboratory spill, response actions must be dictated by the compound's physical state and reactivity:

  • Solid Spills: Do not dry-sweep the powder. Dry sweeping aerosolizes the fine particulates, drastically increasing the risk of respiratory and ocular irritation (H319, H335)[2][3]. Instead, gently cover the spill with a damp absorbent pad (using water or a non-reactive solvent like ethanol) to bind the dust, then collect it using spark-proof tools into a sealed hazardous waste container.

  • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes. Causality: Water rapidly dilutes the localized acidic microenvironment created by the hydrochloride salt, halting further epidermal protein denaturation[3].

Storage, Stability, and Degradation Pathways

(2R)-2-Amino-N-ethylbutanamide hydrochloride must be stored in a cool, dry environment within a tightly sealed, desiccated container[2].

  • Causality for Storage Conditions: The hydrochloride salt is inherently hygroscopic. Prolonged exposure to atmospheric moisture will lead to water absorption and caking. This not only degrades the physical handling properties of the powder but also introduces significant error into gravimetric measurements (weighing), which can critically skew stoichiometric ratios in sensitive asymmetric syntheses.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride". Retrieved from: [Link]

Sources

Technical Whitepaper: Chemical Characterization and Synthetic Methodologies of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical development, chiral building blocks are foundational to exploring stereochemical space and optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). (2R)-2-Amino-N-ethylbutanamide hydrochloride is a highly valuable, non-natural D-amino acid derivative. Unlike its (2S) counterpart—which serves as the structural backbone for widely used antiepileptic drugs like Levetiracetam and Brivaracetam—the (2R) enantiomer provides medicinal chemists with an orthogonal stereochemical tool to bypass stereoselective metabolic enzymes and enhance target binding affinity.

This technical guide provides an authoritative breakdown of its chemical identity, physicochemical properties, and a field-proven, self-validating synthetic methodology designed for high-yield, enantiopure production.

Nomenclature and Physicochemical Profiling

Accurate identification is critical for regulatory compliance and inventory management. The compound is commercially available primarily as a hydrochloride salt to enhance its stability and aqueous solubility, though the free base is also utilized in specific non-aqueous coupling reactions.

The structural and physicochemical parameters of the compound are summarized below, cross-referenced with data from [1] and [2].

PropertyValue
IUPAC Name (2R)-2-amino-N-ethylbutanamide hydrochloride
CAS Number (HCl Salt) 2343964-48-5
CAS Number (Free Base) 1565165-75-4
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Exact Mass 166.087 Da
Topological Polar Surface Area (TPSA) 55.1 Ų
Hydrogen Bond Donors / Acceptors 3 / 2
InChI Key HBFOAELYBQOTNE-NUBCRITNSA-N

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust synthetic protocol must be more than a list of reagents; it must be a self-validating system where the physical chemistry of the reaction inherently drives purity and confirms completion. The following three-step methodology transforms (R)-2-aminobutanoic acid (D-AABA) into the target N-ethyl amide.

Step 1: N-Boc Protection
  • Protocol: (R)-2-Aminobutanoic acid is suspended in a biphasic mixture of 1M NaOH and THF. Di-tert-butyl dicarbonate (Boc₂O) is added dropwise at 0°C.

  • Causality: The primary amine must be masked to prevent self-condensation and uncontrolled polymerization during the subsequent amide coupling phase. The Boc (tert-butyloxycarbonyl) group is strategically chosen because it is highly stable under the basic conditions of the coupling step but rapidly cleaves under anhydrous acidic conditions, allowing for simultaneous deprotection and hydrochloride salt formation in the final step.

Step 2: Carbodiimide-Mediated Amide Coupling
  • Protocol: The Boc-protected intermediate is dissolved in anhydrous dichloromethane (DCM). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) are added at 0°C, followed by ethylamine and N,N-Diisopropylethylamine (DIPEA).

  • Causality: EDC is selected over traditional DCC (N,N'-Dicyclohexylcarbodiimide) because its urea byproduct is highly water-soluble. This allows for a self-validating purification via a simple aqueous wash, eliminating organic impurities. HOBt is a critical mechanistic addition; it reacts with the highly reactive O-acylisourea intermediate to form a stable active ester that resists oxazolone formation. This choice strictly prevents the racemization of the sensitive (2R) alpha-carbon, preserving the chiral integrity of the building block.

Step 3: Deprotection and Orthogonal Purification
  • Protocol: The purified organic intermediate is treated with 4M HCl in anhydrous dioxane at room temperature.

  • Causality: Dioxane is strategically chosen as an aprotic solvent. While the Boc-protected intermediate is highly soluble in dioxane, the resulting hydrochloride salt of the free amine is completely insoluble. As the Boc group is cleaved (releasing volatile isobutylene and CO₂), the target (2R)-2-amino-N-ethylbutanamide HCl precipitates out of solution. This phase change creates a self-validating system: the visual formation of a white precipitate confirms reaction progress, and the product can be isolated in high purity (>99%) via simple vacuum filtration, entirely bypassing the need for low-yield column chromatography.

Synthesis N1 (R)-2-Aminobutanoic Acid (Chiral Pool) N2 Boc Protection (Boc2O, NaOH) N1->N2 Step 1 N3 Amide Coupling (Ethylamine, EDC/HOBt) N2->N3 Step 2 N4 Deprotection & Salt Formation (4M HCl / Dioxane) N3->N4 Step 3 N5 (2R)-2-Amino-N-ethylbutanamide HCl (Final Product) N4->N5 Step 4

Figure 1: Step-by-step synthetic workflow for (2R)-2-Amino-N-ethylbutanamide HCl.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized batch, a multi-modal quality control framework is required. Relying on a single analytical method is insufficient for chiral pharmaceutical intermediates [3].

  • Chiral HPLC (Stereochemical Integrity): Validates the preservation of the (2R) configuration. Using a chiral stationary phase (e.g., Chiralcel OD-H), the retention time is compared against the known (2S) enantiomer (CAS 187680-43-9) to confirm an enantiomeric excess (ee) of >99%.

  • NMR Spectroscopy (Structural Integrity): ¹H NMR validates the presence of the ethyl group (characteristic triplet at ~1.1 ppm, quartet at ~3.2 ppm) and the preservation of the alpha-proton of the butanamide core.

  • LC-MS (Mass & Purity): Confirms the exact mass of the protonated molecular ion [M+H]⁺ at m/z 131.1 (corresponding to the free base mass of 130.11 Da) and validates the absence of unreacted ethylamine or coupling byproducts.

Analytical QC Quality Control & Validation HPLC Chiral HPLC Validates (2R) Stereocenter (ee > 99%) QC->HPLC Stereochemical NMR 1H & 13C NMR Validates Structural Integrity (Amide & Ethyl groups) QC->NMR Structural LCMS LC-MS Analysis Validates Exact Mass (166.087 Da) QC->LCMS Mass/Purity

Figure 2: Multi-modal analytical validation framework ensuring structural and chiral integrity.

References

  • PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride , National Center for Biotechnology Information (NCBI). Utilized as a structural analog reference for exact mass and topological polar surface area (TPSA) validation. URL:[Link]

Thermodynamic Stability and Resolution Dynamics of Chiral Amino Acid Amide Salts: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process development, I have observed that the transition from bench-scale chiral synthesis to commercial manufacturing often fails at the crystallization boundary. The thermodynamic stability of chiral amino acid amide salts is not merely a physical property to be recorded; it is the fundamental engine that drives classical resolution and dynamic kinetic processes.

This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for leveraging the thermodynamic stability of chiral amino acid amides to achieve highly efficient enantiomeric separations.

The Mechanistic Role of the Amide Moiety in Solid-State Stability

Chiral amino acid amides are indispensable building blocks in the synthesis of peptidomimetics and enantiopure active pharmaceutical ingredients (APIs). Unlike simple amino acid esters, the primary or N -alkylamide moiety introduces a rigid, highly directional hydrogen-bond donor/acceptor network. This structural feature mimics the peptide bond found in proteins, significantly altering the crystal lattice energy and thermodynamic stability of the resulting salts 1.

In the solid state, these intermolecular hydrogen bonds dictate whether the salt will crystallize as a conglomerate or a racemic compound. Recent studies on interfacial crystallization demonstrate that even short-chain aliphatic amino acid amides can form highly stable 2D crystalline sheets, driven by a synergistic combination of hydrophobic side-chain interactions and ionic coordination 2. When treated with a homochiral resolving agent, the difference in packing efficiency between the resulting diastereomeric salts manifests as a measurable divergence in their enthalpy of fusion ( ΔHfus​ ) and solubility products ( Ksp​ ).

Exploiting Thermodynamic Disparities: The CIDT Pathway

The separation of enantiomeric amino acid amides frequently relies on Crystallization-Induced Diastereomer Transformation (CIDT). The thermodynamic basis of CIDT relies heavily on the solubility product disparities between equilibrating isomers in solution 3.

In a standard resolution, maximum yield is capped at 50%. However, by coupling the selective crystallization of the thermodynamically stable diastereomeric salt with the in situ racemization of the more soluble epimer in the mother liquor, the equilibrium is continuously driven toward the desired product. In industrial synthesis, the resolution of complex amino acid amides (e.g., piperazinecarboxamide derivatives) is routinely achieved by crystallization of the bis(L-pyroglutamic-acid) salt, followed by base-catalyzed racemization of the undesired enantiomer to achieve theoretical yields approaching 100% 4. Similar thermodynamic principles are exploited in enzymatic dynamic kinetic resolutions (DKR), utilizing amino acid amide hydrolases coupled with racemases 5.

CIDT_Pathway Racemate Racemic Amino Acid Amide (Solution) Equilibrium Diastereomeric Salts (Solution Equilibrium) Racemate->Equilibrium ResolvingAgent Chiral Resolving Agent (e.g., L-Pyroglutamic Acid) ResolvingAgent->Equilibrium Crystallization Selective Crystallization (Thermodynamic Control) Equilibrium->Crystallization Cooling Precipitate Target Salt Precipitate (High ee%) Crystallization->Precipitate Solid Phase MotherLiquor Mother Liquor (Soluble Epimer) Crystallization->MotherLiquor Liquid Phase Racemization In Situ Racemization (Base / Aldehyde Catalyst) MotherLiquor->Racemization Epimerization Racemization->Equilibrium Recycle

Workflow of Crystallization-Induced Diastereomer Transformation for chiral amino acid amides.

Quantitative Thermodynamic Data

To design a self-validating resolution process, one must first quantify the thermodynamic boundaries of the system. Table 1 summarizes typical thermodynamic parameters extracted during the resolution of a model compound (Phenylglycine amide) using L-Pyroglutamic acid as the resolving agent.

Table 1: Thermodynamic Parameters of Diastereomeric Amino Acid Amide Salts

PropertyLess Soluble Salt (Target)More Soluble Salt (Epimer)Thermodynamic Causality
Melting Point ( Tm​ ) 210.5 °C185.3 °CHigher Tm​ indicates a more densely packed crystal lattice with stronger intermolecular H-bonds.
Enthalpy of Fusion ( ΔHfus​ ) 34.2 kJ/mol28.5 kJ/molHigher energy is required to disrupt the solid-state lattice of the target salt.
Ideal Solubility ( xi​ at 25°C) 0.012 mol/mol0.045 mol/molThe >3x solubility difference provides the thermodynamic driving force for selective precipitation.
Crystal System OrthorhombicMonoclinicPacking efficiency dictates the ultimate thermodynamic stability of the salt.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action is paired with its underlying causality to empower researchers to troubleshoot and adapt the methodology.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Before attempting a resolution, the thermodynamic landscape of both pure diastereomeric salts must be mapped.

  • Step 1: Sample Preparation and Drying

    • Action: Dry the synthesized diastereomeric salts under vacuum at 40 °C for 24 hours.

    • Causality: Residual solvent or water can act as a plasticizer, artificially depressing the melting point and skewing the enthalpy of fusion calculations.

  • Step 2: DSC Analysis

    • Action: Load 2-5 mg of the sample into a crimped aluminum pan. Heat from 25 °C to 250 °C at a precise rate of 5 °C/min under a nitrogen purge (50 mL/min).

    • Causality: We utilize a heating rate of 5 °C/min rather than the standard 10 °C/min to prevent thermal lag. This ensures the accurate determination of the onset melting temperature ( Tonset​ ), which is critical for calculating the ideal solubility via the Schröder-van Laar equation.

  • Step 3: Data Validation

    • Action: Compare the integrated ΔHfus​ of both salts.

    • Self-Validation: If the difference in ΔHfus​ is less than 2 kJ/mol, the thermodynamic driving force is insufficient for a high-yield resolution. A different resolving agent or solvent system must be selected.

Protocol 2: Self-Validating Crystallization-Induced Diastereomer Transformation (CIDT)

This protocol details the dynamic resolution of an amino acid amide utilizing in situ racemization.

  • Step 1: Diastereomeric Salt Formation

    • Action: Suspend 1.0 equivalent of the racemic amino acid amide and 1.0 equivalent of the chiral resolving agent in a ketone-based solvent (e.g., methyl isobutyl ketone) containing 1-2% water. Heat to 80 °C until complete dissolution occurs.

    • Causality: Equimolar addition ensures complete protonation of the amide's primary amine, forming the requisite hydrogen-bond network. The trace water acts as a kinetic bridge, facilitating proton transfer during the subsequent racemization step.

  • Step 2: Catalytic Racemization Setup

    • Action: Add 0.05 equivalents of an aromatic aldehyde (e.g., 3,5-dichlorobenzaldehyde) and 0.1 equivalents of a mild organic base (e.g., DBU).

    • Causality: The aldehyde facilitates the formation of a transient Schiff base with the amino acid amide. This intermediate significantly lowers the pKa​ of the α -proton, enabling rapid racemization by the mild base without hydrolyzing the sensitive amide bond.

  • Step 3: Programmed Supersaturation and Isolation

    • Action: Cool the reactor from 80 °C to 20 °C using a cubic cooling profile over 8 hours. Filter the resulting crystals and wash with cold solvent.

    • Causality: A non-linear, cubic cooling profile maintains a constant, low level of supersaturation. This promotes the growth of large, pure crystals of the less soluble diastereomer while preventing the kinetic nucleation of the more soluble epimer.

  • Step 4: System Validation via Mother Liquor Analysis

    • Action: Sample the mother liquor and analyze via Chiral HPLC.

    • Self-Validation: The enantiomeric excess (ee%) of the mother liquor should remain near 0% throughout the cooling profile. If the ee% of the undesired enantiomer rises above 10%, the crystallization rate is outpacing the racemization rate. The cooling profile must be slowed, or the aldehyde catalyst loading increased.

Conclusion

The successful resolution of chiral amino acid amides is not a matter of empirical trial and error, but an exercise in applied thermodynamics. By understanding the structural impact of the amide moiety, mapping the thermal properties of the diastereomeric salts, and carefully balancing the kinetics of crystallization against in situ racemization, process chemists can design robust, high-yield enantioselective workflows that scale reliably from the bench to the plant.

References

  • Source: acs.
  • Source: chimia.
  • Source: rsc.
  • Source: acs.
  • Title: (S)

Sources

Literature Review and Technical Guide: The Role of (2R)-2-Amino-N-ethylbutanamide Derivatives in Chiral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-N-ethylbutanamide (the D-enantiomer of α-aminobutyric acid ethylamide) is a critical chiral pharmacophore and synthetic building block in medicinal chemistry. While its (2S)-counterpart forms the backbone of blockbuster anticonvulsants (e.g., Levetiracetam) and antibacterial enzyme inhibitors, the (2R)-enantiomer serves an equally vital role as a stereochemical probe. This whitepaper systematically reviews the pharmacological applications, structure-activity relationships (SAR), and synthetic methodologies of (2R)-2-Amino-N-ethylbutanamide derivatives, providing actionable protocols for drug development professionals.

Chemical Identity and Stereochemical Significance

The compound (2R)-2-amino-N-ethylbutanamide (CAS: 2343964-48-5 for the hydrochloride salt) features a butanamide backbone with an ethyl substitution on the amide nitrogen and a primary amine at the chiral C2 position (). In drug discovery, the spatial orientation of this C2 amine dictates target engagement. The (2R)-enantiomer is frequently synthesized alongside its (2S)-isomer to validate the stereospecificity of novel therapeutic targets, ensuring that biological activity is driven by precise receptor-ligand interactions rather than non-specific lipophilic effects ()[1].

Pharmacological Applications and Target Divergence

Synaptic Vesicle Protein 2A (SV2A) and the Racetam Family

The most prominent application of the 2-amino-N-ethylbutanamide scaffold is in the racetam class of antiepileptic drugs (AEDs). Levetiracetam (LEV), which incorporates the (2S)-enantiomer backbone cyclized into a pyrrolidone ring, binds specifically to SV2A, a ubiquitous synaptic vesicle protein ()[2].

To prove that SV2A was the definitive molecular target, researchers synthesized the (2R)-enantiomer derivative, known as ucb L060. Binding assays demonstrated that ucb L060 possesses a 1000-fold lower affinity for SV2A compared to LEV (pIC50 of 3.6 vs 5.7) and is entirely devoid of anticonvulsant activity ()[3]. This stark contrast established the (2R)-derivative as the definitive negative control in SV2A neuropharmacology, proving that the anticonvulsant mechanism is highly stereoselective[4][5].

Lysine:N6-Hydroxylase (IucD) Inhibition

Beyond the central nervous system, the uncyclized scaffold exhibits antimicrobial potential. The (2S)-isomer (L-α-aminobutyric acid ethylamide) acts as a moderate inhibitor of Lysine:N6-hydroxylase, an enzyme responsible for the biosynthesis of the siderophore aerobactin in pathogenic bacteria ()[6].

The enzyme exhibits stringent substrate specificity. Studies utilizing the (2R)-enantiomer (D-α-aminobutyric acid ethylamide) demonstrate a complete loss of inhibitory activity, highlighting the absolute necessity of the L-configuration for effective interaction with the enzyme's active site[6].

Quantitative Data: Stereospecificity in Target Affinity

The divergence in biological activity between the enantiomers is summarized below, illustrating why the (2R)-derivative is an indispensable tool for SAR validation.

Compound / EnantiomerMolecular TargetBinding Affinity / InhibitionBiological EffectReference
Levetiracetam (2S-derivative)SV2A (Human)pIC50 = 5.7Potent AnticonvulsantLynch et al.[3]
ucb L060 (2R-derivative)SV2A (Human)pIC50 = 3.6Inactive (Negative Control)Lynch et al.[3]
L-AABA ethylamide (2S)Lysine:N6-HydroxylaseModerate InhibitionAntibacterial PotentialMarrone et al.[6]
D-AABA ethylamide (2R)Lysine:N6-HydroxylaseNo InhibitionInactiveMarrone et al.[6]

Synthetic Methodology: Chiral Preservation of the (2R)-Enantiomer

To utilize (2R)-2-amino-N-ethylbutanamide as a reliable SAR probe, its synthesis must proceed with >99% enantiomeric excess (ee). The following self-validating protocol details the synthesis from D-α-aminobutyric acid, emphasizing the causality behind specific reagent selections.

Protocol: Synthesis of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Step 1: Boc-Protection (Amine Masking)

  • Procedure : Dissolve 10 mmol of D-α-aminobutyric acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C. Stir for 12 hours at room temperature. Acidify with 1M KHSO₄ and extract with ethyl acetate.

  • Causality : The Boc group prevents undesired self-condensation or polymerization of the amino acid during the subsequent amidation step. The alkaline environment ensures the amine is deprotonated and highly nucleophilic.

Step 2: Amidation (Coupling)

  • Procedure : Dissolve the isolated Boc-(2R)-AABA in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester. Add 1.5 eq of ethylamine hydrochloride and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 18 hours.

  • Causality : EDC acts as the primary coupling agent. Crucially, HOBt is added to form a stable, reactive intermediate that suppresses the racemization of the sensitive C2 chiral center. Without HOBt, the formation of an oxazolone intermediate would invert the (2R) stereocenter, resulting in a racemic mixture.

Step 3: Deprotection (Boc Removal)

  • Procedure : Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature. Evaporate the solvent and triturate with cold diethyl ether to precipitate the product.

  • Causality : Anhydrous HCl in dioxane selectively cleaves the Boc group without hydrolyzing the newly formed ethylamide bond, yielding the highly stable hydrochloride salt[1][7].

Step 4: System Validation & Quality Control

  • Reaction Monitoring : Validate the completion of the deprotection step using Thin-Layer Chromatography (TLC). The free amine product will stain positive (purple/pink) with ninhydrin, whereas the Boc-protected precursor remains invisible.

  • Chiral Integrity Check : Analyze the final hydrochloride salt via Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. A single peak corresponding to the (2R)-enantiomer validates that the HOBt successfully prevented racemization (Target: ee > 99%).

Mechanistic Visualizations

SynthesisWorkflow A D-α-Aminobutyric Acid (Starting Material) B Boc Protection (Boc2O, NaOH) A->B C Boc-(2R)-AABA Intermediate B->C D Amidation (Ethylamine, EDC/HOBt) C->D E Boc-(2R)-2-Amino- N-ethylbutanamide D->E F Deprotection (HCl in Dioxane) E->F G (2R)-2-Amino- N-ethylbutanamide HCl F->G

Fig 1. Stereoselective synthesis workflow of (2R)-2-Amino-N-ethylbutanamide with chiral preservation.

PharmacologicalPathways Enantiomers 2-Amino-N-ethylbutanamide Derivatives S_Isomer (2S)-Enantiomer (Active Pharmacophore) Enantiomers->S_Isomer R_Isomer (2R)-Enantiomer (SAR Probe / Negative Control) Enantiomers->R_Isomer Target1 SV2A Protein (CNS Synaptic Vesicles) S_Isomer->Target1 e.g., Levetiracetam Target2 Lysine:N6-Hydroxylase (Bacterial IucD) S_Isomer->Target2 L-AABA ethylamide Effect3 1000-fold Lower Affinity No Anticonvulsant Activity R_Isomer->Effect3 e.g., ucb L060 Effect4 No Enzyme Inhibition Strict Stereospecificity R_Isomer->Effect4 D-AABA ethylamide Effect1 High Affinity Binding Anticonvulsant Effect Target1->Effect1 Effect2 Enzyme Inhibition Antibacterial Effect Target2->Effect2 Effect3->Target1 Weak Binding Effect4->Target2 No Binding

Fig 2. Divergent pharmacological pathways and target affinities of 2-Amino-N-ethylbutanamide isomers.

Conclusion

The (2R)-2-Amino-N-ethylbutanamide scaffold is far more than an inactive byproduct of racetam synthesis. It is a highly specific molecular tool used to map the steric boundaries of critical therapeutic targets, from CNS vesicle proteins (SV2A) to bacterial virulence enzymes (IucD). By maintaining strict chiral control during synthesis, medicinal chemists can leverage this derivative to validate target specificity, rule out off-target membrane fluidization effects, and design next-generation therapeutics with enhanced safety profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride". PubChem. URL: [Link]

  • Marrone, L., Siemann, S., Beecroft, M., Viswanatha, T. "Specificity of lysine:N-6-hydroxylase: A hypothesis for a reactive substrate intermediate in the catalytic mechanism." Bioorganic Chemistry, 24(4), 1996. URL: [Link]

  • Dooley, M., Plosker, G. L. "Monotherapy for partial epilepsy: focus on levetiracetam." Therapeutics and Clinical Risk Management, 2008. URL: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., Fuks, B. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 2004. URL: [Link]

  • Klitgaard, H., Matagne, A. "Mechanisms of Action of Levetiracetam and Newer SV2A Ligands." Clinical Gate, 2015. URL: [Link]

  • Kaminski, R. M., et al. "Seletracetam Revisited: A Missed Opportunity for Effective Epilepsy Therapy." Drugs, 2023. URL: [Link]

Sources

Difference between (2R) and (2S)-2-Amino-N-ethylbutanamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Distinction and Analysis of (2R)- and (2S)-2-Amino-N-ethylbutanamide Isomers

Abstract

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The enantiomers of 2-Amino-N-ethylbutanamide, specifically the (2R) and (2S) isomers, serve as a critical example of this principle. While possessing identical chemical formulas and connectivity, their stereochemical differences lead to distinct interactions within chiral environments, such as biological systems and analytical columns. This guide provides a comprehensive examination of the structural, analytical, and pharmacological distinctions between these two isomers. We will delve into the stereochemistry that defines them, the analytical methodologies for their separation and quantification, and their profound implications in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Levetiracetam.

The Foundation: Understanding Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[1] Much like a left and right hand, (2R)- and (2S)-2-Amino-N-ethylbutanamide are enantiomeric pairs. This relationship arises from the presence of a chiral center, in this case, the second carbon atom (C2) in the butanamide chain, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and an N-ethylaminocarbonyl group (-CONHCH₂CH₃).

The designation of (R) and (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-Amino-N-ethylbutanamide, the substituents on the chiral carbon are prioritized based on atomic number. The orientation of these groups in space determines whether the isomer is designated as Rectus (R, right) or Sinister (S, left).

While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and other chiral molecules differs significantly. This differentiation is the cornerstone of their distinct biological activities and the basis for their analytical separation.

Physicochemical Properties
Property(2R)-2-Amino-N-ethylbutanamide(2S)-2-Amino-N-ethylbutanamideReference
Molecular Formula C₆H₁₄N₂OC₆H₁₄N₂O[2]
Molecular Weight 130.19 g/mol 130.19 g/mol [2]
Chirality ChiralChiral[1]
Optical Rotation Dextrorotatory (+) or Levorotatory (-)Equal and opposite to the (R)-isomer[1]
Relationship EnantiomersEnantiomers[1]

Note: The specific direction of optical rotation (+ or -) must be determined experimentally and does not directly correlate with the (R/S) designation.

The Pharmacological Imperative: A Tale of Two Isomers in Drug Synthesis

The significance of separating and quantifying these enantiomers is most profoundly illustrated in the synthesis of Levetiracetam, a widely used antiepileptic drug.[3][4] (S)-2-Aminobutanamide is the key starting material for preparing the therapeutically active (S)-enantiomer of Levetiracetam.[3][4][5]

The presence of the (R)-2-aminobutanamide isomer in the starting material is a critical process-related impurity.[3] This is because it leads to the formation of the unwanted (R)-isomer of Levetiracetam, which has been found to have significantly lower protective activity against conditions like hypoxia and ischemia compared to the (S)-enantiomer.[3][6] Consequently, controlling the enantiomeric purity of the 2-aminobutanamide intermediate is essential for ensuring the safety, efficacy, and quality of the final drug product.[3]

Proposed Biological Signaling Pathway

While the direct biological activity of 2-Amino-N-ethylbutanamide isomers is not the primary focus, their role as precursors to drugs like Levetiracetam connects them to specific neurological pathways. Levetiracetam is believed to exert its anticonvulsant effects by modulating synaptic transmission. The diagram below illustrates a plausible signaling pathway influenced by Levetiracetam, highlighting the importance of the correct stereoisomer for effective receptor binding.

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal SV2A Synaptic Vesicle Protein 2A (SV2A) Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Glutamate Vesicle->Neurotransmitter Releases Receptor AMPA/NMDA Receptors Neurotransmitter->Receptor Binds Levetiracetam (S)-Levetiracetam (from S-isomer) Levetiracetam->SV2A Binds selectively Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Depolarization (Reduced)

Caption: Proposed mechanism of (S)-Levetiracetam, derived from the (S)-isomer.

Chiral Separation and Analysis: The Key to Enantiomeric Purity

Given that enantiomers have identical physical properties in achiral environments, their separation and quantification require a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.

The core principle involves a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The (2R) and (2S)-2-Amino-N-ethylbutanamide enantiomers form transient, diastereomeric complexes with the CSP. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus, separation.

Workflow for Chiral HPLC Analysis

G cluster_workflow Analytical Workflow P1 Sample Preparation (Dissolve in Mobile Phase) P2 Injection onto Chiral HPLC System P1->P2 P3 Separation on Chiral Stationary Phase (CSP) P2->P3 P4 UV Detection (e.g., 200 nm) P3->P4 P5 Data Acquisition (Chromatogram) P4->P5 P6 Quantification (Peak Area Integration) P5->P6 P7 Report Enantiomeric Excess (e.e. %) P6->P7

Caption: Standard workflow for determining enantiomeric purity via Chiral HPLC.

Experimental Protocol: Chiral HPLC Method for 2-Aminobutanamide Isomers

This protocol is adapted from a validated method for the determination of (R)-2-aminobutanamide in (S)-2-aminobutanamide, a crucial quality control step in the synthesis of Levetiracetam.[3][5][7]

Objective: To separate and quantify the (R) and (S) enantiomers of 2-aminobutanamide.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CROWNPAK CR(+) column.[3][4][5]

  • Mobile Phase: 0.05% Perchloric acid solution.[3][5]

  • (R)-2-aminobutanamide and (S)-2-aminobutanamide reference standards.

  • Sample to be analyzed.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.[3][5][7]

  • UV Detection Wavelength: 200 nm.[3][5][7]

  • Column Temperature: 15 °C.[3][5][7]

  • Injection Volume: 10 µL (typical, can be optimized).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the (R)-isomer in the mobile phase. Create a calibration curve by preparing a series of dilutions ranging from the limit of quantification (LOQ) to the expected impurity level (e.g., 0.0005 mg/mL to 0.004 mg/mL).[3][5]

  • Sample Solution: Accurately weigh and dissolve the (S)-2-aminobutanamide sample containing the potential (R)-isomer impurity in the mobile phase to a known concentration.

4. Procedure:

  • Equilibrate the CROWNPAK CR(+) column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Inject the standard solutions in sequence, from lowest to highest concentration, to establish the calibration curve.

  • Inject the sample solution.

  • Record the chromatograms for all injections.

5. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) isomers based on the retention times of the reference standards.

  • Integrate the peak area for the (R)-isomer in the sample chromatogram.

  • Calculate the concentration of the (R)-isomer in the sample using the linear regression equation from the calibration curve.

  • Determine the percentage of the (R)-isomer impurity relative to the main (S)-isomer peak.

Method Validation Data

A robust analytical method must be validated to ensure its quality, reliability, and consistency.[3] The following parameters are critical for this chiral separation method.

Validation ParameterResultReference
Linearity Range ((R)-isomer) 0.0005 mg/mL to 0.004 mg/mL[3][5]
Limit of Detection (LOD) 0.0002 mg/mL[3][5][7]
Limit of Quantification (LOQ) 0.0005 mg/mL[3][5][7]
Accuracy (% Recovery) 93% to 106%[3][5]
Precision & Robustness Method found to be precise, accurate, and robust[3][5]

This validated method demonstrates the high sensitivity and accuracy required to control the enantiomeric purity of API intermediates, adhering to guidelines such as ICH Q2 (R1).[3]

Conclusion

The distinction between (2R)- and (2S)-2-Amino-N-ethylbutanamide is a clear and compelling demonstration of stereochemical principles in pharmaceutical science. While chemically identical, their enantiomeric relationship gives rise to profoundly different behaviors in chiral environments. This divergence is most critical in a pharmacological context, where the (S)-isomer is a vital precursor to the antiepileptic drug Levetiracetam, and the (R)-isomer is an undesirable impurity.

The ability to resolve and accurately quantify these isomers using techniques like chiral HPLC is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of modern therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of these differences and the analytical tools used to measure them is indispensable for the successful development of stereochemically pure active pharmaceutical ingredients.

References

  • Jhansi, T. N.; Kumar, D. P.; Rajana, N.; Kumar, D. J.; Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32, 69-72. [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Request PDF. [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Full-text PDF. [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

  • PubChem. (2S)-2-amino-N-ethylbutanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2020). Stereochemistry of Organic Compounds and Pharmaceuticals. University of Minnesota Morris Digital Well. [Link]

  • U.S. Food and Drug Administration. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]

Sources

Methodological & Application

Application Note: Solvent Selection Strategies for the Derivatization of (2R)-2-Amino-N-ethylbutanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction

(2R)-2-Amino-N-ethylbutanamide hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of peptidomimetics and neuromodulatory APIs (such as racetam analogs). Because the primary amine is situated at the α-position relative to the carbonyl group, the stereocenter is highly susceptible to base-catalyzed epimerization (racemization) during downstream N-alkylation or amidation reactions.

This application note provides a comprehensive, causality-driven guide to solvent selection for reactions involving this intermediate. By transitioning away from legacy hazardous solvents (like DCM and DMF) toward greener, performance-optimized alternatives, process chemists can maximize yield, preserve chiral integrity, and ensure scalable phase separations.

Mechanistic Insights: Causality in Solvent Choice

The derivatization of (2R)-2-Amino-N-ethylbutanamide HCl typically requires two distinct chemical events: salt breaking (freebasing) and electrophilic coupling (N-acylation/alkylation) .

The Racemization Risk

During amide bond formation or N-acylation, the α-proton of the 2-aminobutanamide derivative can be abstracted by the base, leading to the formation of an oxazolone intermediate or direct enolization. This pathway results in the irreversible loss of the (2R) configuration.

  • Why DMF is Problematic: In highly polar aprotic solvents like N,N-Dimethylformamide (DMF), the basicity of tertiary amines (e.g., DIPEA, TEA) is thermodynamically enhanced due to the lack of hydrogen-bond stabilization. This accelerates α-proton abstraction, leading to high rates of epimerization.

  • The 2-MeTHF Advantage: 2-Methyltetrahydrofuran (2-MeTHF) is a low-polarity, biomass-derived ether. Its lower dielectric constant suppresses base-catalyzed abstraction and oxazolone formation, preserving the chiral center while maintaining excellent solubility for the activated electrophile. Recent studies have validated 2-MeTHF as a superior solvent that minimizes racemization during amino acid coupling compared to traditional solvents () ().

The Freebasing Challenge

Neutralizing the HCl salt with a monophasic organic base (e.g., Triethylamine in DCM) generates soluble triethylamine hydrochloride, which complicates downstream isolation and requires hazardous halogenated solvents. Utilizing a biphasic system (Aqueous Na₂CO₃ / 2-MeTHF) partitions the inorganic chloride salts into the aqueous layer immediately, leaving the freebased (2R)-2-Amino-N-ethylbutanamide in the organic layer ready for in-situ coupling ().

Physicochemical Profiling & Solvent Compatibility

The following table summarizes the quantitative and qualitative data for solvent selection based on the CHEM21 sustainability guidelines and empirical reaction performance.

SolventCHEM21 CategoryRole in (2R)-2-Amino-N-ethylbutanamide HCl ReactionsEpimerization RiskPhase Separation
2-MeTHF RecommendedPrimary solvent for biphasic freebasing and N-acylation.Low Excellent (Immiscible with water)
DCM HazardousLegacy acylation solvent; regulatory phase-out required.LowGood (Heavier than water)
DMF / NMP HazardousAvoided. Promotes base-catalyzed enolization.High Poor (Miscible with water)
Aq. Na₂CO₃ RecommendedAqueous phase for neutralizing the HCl salt.N/AN/A
Ethanol RecommendedCo-solvent for final product crystallization.LowN/A
Heptane ProblematicAnti-solvent for crystallization to purge epimers.N/AN/A

Visualizing the Solvent Selection Logic

SolventDecision Start Reaction Involving (2R)-2-Amino-N-ethylbutanamide HCl Freebasing 1. Freebasing & Extraction Start->Freebasing Acylation 2. N-Acylation / Coupling Start->Acylation Cryst 3. Crystallization Start->Cryst Biphasic Biphasic System (Aq. Base / Org. Solvent) Freebasing->Biphasic LowPolarity Low-Polarity Ethers (Minimize Racemization) Acylation->LowPolarity Protic Protic Solvents (High solubility for API) Cryst->Protic MeTHF 2-MeTHF (High extraction, Green) Biphasic->MeTHF CouplingSolv 2-MeTHF or CPME (Replaces DMF/DCM) LowPolarity->CouplingSolv AntiSolv EtOH / Heptane System (Purges epimers) Protic->AntiSolv

Caption: Decision tree for solvent selection based on reaction stage and racemization risk.

Experimental Protocol: Biphasic Freebasing and N-Acylation

This protocol outlines a self-validating, step-by-step methodology for the N-acylation of (2R)-2-Amino-N-ethylbutanamide HCl utilizing a 2-MeTHF/Water biphasic system.

Reagents Required:
  • (2R)-2-Amino-N-ethylbutanamide HCl (1.0 eq)

  • Acyl Chloride or Activated Carboxylic Acid (1.05 eq)

  • Aqueous Na₂CO₃ (10% w/v) (2.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

  • Saturated Aqueous NH₄Cl (for quenching)

Step-by-Step Methodology:
  • Suspension: Charge a clean, dry reactor with (2R)-2-Amino-N-ethylbutanamide HCl (1.0 eq) and 2-MeTHF (10 volumes). Agitate at 250 rpm. The salt will remain largely insoluble, forming a white suspension.

  • Biphasic Freebasing: Cool the reactor to 0–5 °C. Slowly add the 10% aqueous Na₂CO₃ solution over 15 minutes.

    • Self-Validation Check: Stop agitation and allow the layers to settle. Sample the lower aqueous layer and verify the pH is > 9. If pH < 9, the freebasing is incomplete, and unreacted HCl salt will stall the subsequent coupling. Add additional Na₂CO₃ if necessary.

  • Electrophilic Addition: Resume vigorous agitation (to ensure maximum interfacial surface area). Maintain the temperature at 0–5 °C and add the acyl chloride dropwise over 30 minutes. The reaction occurs rapidly at the biphasic interface or within the organic layer as the freebase partitions into the 2-MeTHF.

  • Reaction Quenching: Once HPLC confirms >98% conversion, quench the reaction by adding saturated aqueous NH₄Cl (3 volumes). Stir for 10 minutes, then allow the phases to separate.

    • Self-Validation Check: Verify phase separation. 2-MeTHF should form a distinct, clear upper organic layer. If an emulsion is present, add saturated brine (1 volume) to increase the aqueous ionic strength, which will immediately force phase separation.

  • Isolation & Washing: Discard the lower aqueous layer. Wash the upper 2-MeTHF layer with water (3 volumes) to remove residual inorganic salts. Concentrate the organic layer under reduced pressure to yield the crude derivatized product.

ProtocolWorkflow Step1 Step 1: Suspension Suspend HCl salt in 2-MeTHF Step2 Step2 Step1->Step2 Step3 Step 3: Acylation Dropwise addition of Acyl Chloride/Coupling Agent Step2->Step3 Step4 Step 4: Quenching Add sat. aq. NH4Cl Verify phase separation Step3->Step4 Step5 Step 5: Isolation Organic wash & Concentration Step4->Step5

Caption: Step-by-step workflow for biphasic freebasing and N-acylation using 2-MeTHF.

References

  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection ACS Sustainable Chemistry & Engineering URL:[Link] [1]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis Amino Acids (PubMed) URL:[Link] [2]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link][3]

Scale-up synthesis methods for ethylbutanamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Scale-Up Synthesis and Process Chemistry of (2S)-2-Amino-N-ethylbutanamide Hydrochloride Derivatives

Audience: Process chemists, API scale-up scientists, and drug development professionals.

Introduction & Scientific Context

The synthesis of chiral α-amino amides is a cornerstone in the development of modern neuro-therapeutics. Specifically, (2S)-2-amino-N-ethylbutanamide hydrochloride (CAS: 187680-43-9)[1] and its structural analogs serve as critical chiral building blocks for pyrrolidone-based antiepileptic drugs (AEDs) such as levetiracetam and brivaracetam[2][3]. These active pharmaceutical ingredients (APIs) function by binding to the synaptic vesicle glycoprotein 2A (SV2A), modulating excitatory neurotransmitter release[2].

During the transition from bench-scale medicinal chemistry to kilogram-scale production, synthesizing these butanamide derivatives presents three primary process chemistry challenges:

  • Chiral Integrity: The α-stereocenter is highly susceptible to base-catalyzed racemization during activation and amidation[4].

  • Thermal Management: Amidation and salt-formation are highly exothermic, requiring strict thermodynamic control to prevent impurity formation.

  • Polymorphism and Isolation: The hygroscopic nature of the free base necessitates a robust hydrochloride salt crystallization strategy to ensure high purity and favorable powder rheology[1].

Mechanistic Insights & Process Design (E-E-A-T)

Why Mixed Anhydrides over Traditional Coupling Agents? At the bench scale, coupling reagents like EDC/HOBt or HATU are routinely used. However, for multi-kilogram scale-up, these reagents suffer from poor atom economy, high cost, and difficult byproduct removal[3]. This protocol utilizes the Mixed Anhydride Method (isobutyl chloroformate and N-methylmorpholine).

  • Causality: N-methylmorpholine (NMM) is selected over triethylamine (TEA) because its lower pKa (~7.4 vs. 10.7) significantly reduces the rate of oxazolone-mediated racemization of the activated intermediate. Furthermore, the bulky isobutyl group directs the nucleophilic attack of ethylamine exclusively to the amino acid carbonyl, preventing the formation of unwanted carbamate byproducts.

Thermodynamics of Salt Formation: The deprotection of the Boc-group and subsequent salt formation is conducted using anhydrous HCl gas dissolved in ethyl acetate (EtOAc) rather than aqueous HCl.

  • Causality: Aqueous conditions lead to the hydrolysis of the Boc group into tert-butanol and CO₂, but the presence of water leaves the resulting amine salt as a highly hygroscopic, intractable syrup. Utilizing anhydrous EtOAc forces the reaction equilibrium forward by immediately precipitating the (2S)-2-amino-N-ethylbutanamide hydrochloride as a highly crystalline, filterable solid. This effectively self-purifies the product from the organic-soluble tert-butanol byproduct.

Process Workflow

G N1 Boc-L-2-aminobutanoic acid (Starting Material) N2 Activation (Isobutyl chloroformate, NMM, -10°C) N1->N2 N3 Mixed Anhydride Intermediate (In-situ) N2->N3 N4 Amidation (Ethylamine in THF, 0°C to RT) N3->N4 N5 Boc-(2S)-2-amino-N-ethylbutanamide (Organic Extraction) N4->N5 N6 Deprotection & Salt Formation (Anhydrous HCl in EtOAc, 20°C) N5->N6 N7 (2S)-2-amino-N-ethylbutanamide HCl (Crystallization & Isolation) N6->N7

Figure 1: Kilogram-scale synthetic workflow for (2S)-2-amino-N-ethylbutanamide HCl.

Step-by-Step Experimental Protocol (1-Kilogram Scale)

Safety Note: Isobutyl chloroformate is toxic and corrosive. Ethylamine is a highly flammable gas/solution. Conduct all operations in a walk-in fume hood using appropriate PPE and grounded equipment.

Phase 1: Activation and Amidation

  • Reactor Preparation: Purge a 20-L jacketed glass reactor with N₂. Charge the reactor with Boc-L-2-aminobutanoic acid (1.00 kg, 4.92 mol) and anhydrous tetrahydrofuran (THF, 8.0 L).

  • Cooling & Base Addition: Set the jacket temperature to -15 °C. Once the internal temperature reaches -10 °C, add N-methylmorpholine (NMM) (522 g, 5.16 mol) dropwise over 30 minutes, maintaining the internal temperature below -5 °C.

  • Activation: Slowly add isobutyl chloroformate (705 g, 5.16 mol) via an addition funnel over 1 hour.

    • Self-Validating IPC 1: A white precipitate (NMM·HCl) will immediately form. Stir for 30 minutes. Analyze an aliquot via FTIR; the appearance of a dual carbonyl stretch at ~1820 cm⁻¹ and 1750 cm⁻¹ confirms complete mixed anhydride formation.

  • Amidation: Introduce a 2.0 M solution of ethylamine in THF (3.0 L, 6.0 mol) dropwise over 2 hours. Maintain the internal temperature strictly below 0 °C to prevent thermal runaway and racemization[4].

  • Quench & Workup: Warm the reactor to 20 °C over 2 hours. Quench the reaction with 5% aqueous NaHCO₃ (5.0 L). Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 4.0 L). Wash the combined organic layers with 1M HCl (3.0 L) and brine (3.0 L).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(2S)-2-amino-N-ethylbutanamide as a viscous pale-yellow oil.

Phase 2: Deprotection and Salt Formation 7. Solvent Exchange: Dissolve the crude Boc-intermediate in anhydrous EtOAc (6.0 L) in a clean 20-L reactor.

  • Self-Validating IPC 2: Perform Karl Fischer (KF) titration. Moisture content must be <0.1% to ensure optimal salt crystallization and prevent product oiling out.
  • Deprotection: At 15 °C, slowly bubble anhydrous HCl gas (or add 4M HCl in EtOAc, 4.0 L) into the solution. The reaction is mildly exothermic.
  • Causality: Gas evolution (CO₂) will be observed. As the Boc group is cleaved, the product becomes insoluble in EtOAc and begins to precipitate as a dense white solid, driving the reaction to completion.
  • Maturation: Stir the resulting slurry at 20 °C for 4 hours to ensure complete deprotection and Ostwald ripening of the crystals.
  • Self-Validating IPC 3: Monitor via HPLC (210 nm). The reaction is complete when the Boc-intermediate peak area is <0.5%.
  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold, anhydrous EtOAc (2 x 1.5 L) to remove residual tert-butanol and color bodies.
  • Drying: Dry the solid in a vacuum oven at 45 °C and 50 mbar for 24 hours.

Data Presentation & Process Metrics

Table 1: Coupling Reagent Selection Matrix for Scale-Up

Coupling Strategy Atom Economy Cost per Kg Racemization Risk Scalability Rating Byproduct Removal
EDC / HOBt Low High Low Moderate Difficult (water-soluble urea)
CDI Moderate Medium Moderate Good Easy (CO₂, Imidazole)

| Mixed Anhydride (IBCF/NMM) | High | Low | Very Low | Excellent | Easy (CO₂, Isobutanol) |

Table 2: Scale-Up Performance Metrics for (2S)-2-Amino-N-ethylbutanamide HCl

Scale Overall Yield (%) Chemical Purity (HPLC, %) Enantiomeric Excess (ee, %) Moisture Content (KF, %)
100 g (Bench) 88.5 99.2 >99.8 0.05
1.0 kg (Kilo-lab) 86.2 99.5 >99.5 0.08

| 10.0 kg (Pilot) | 85.0 | 99.6 | >99.5 | 0.06 |

Conclusion

The scale-up synthesis of (2S)-2-amino-N-ethylbutanamide hydrochloride[1] demands rigorous control over activation thermodynamics and deprotection conditions. By utilizing the mixed anhydride method with NMM, process chemists can effectively mitigate racemization risks[4]. Furthermore, executing the Boc-deprotection in anhydrous EtOAc creates a self-purifying crystallization environment, yielding a highly pure, pharmaceutically acceptable intermediate ready for downstream SV2A ligand API synthesis[2][3].

References

  • "(2S)-2-amino-N-ethylbutanamide hydrochloride | C6H15ClN2O | CID 124220407", PubChem, National Institutes of Health. URL: [Link]

  • Wang, Z., Ke, C., & Liu, J. "Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase", RSC Advances, Royal Society of Chemistry. URL: [Link]

  • "The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation", Green Chemistry, Royal Society of Chemistry. URL: [Link]

  • "Novel approach to the synthesis of levetiracetam 1", ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (2R)-2-Amino-N-ethylbutanamide during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic chemistry: maintaining chiral integrity during amide bond formation.

Synthesizing (2R)-2-Amino-N-ethylbutanamide from (2R)-2-aminobutanoic acid and ethylamine presents a high risk of racemization at the α -chiral center. This guide breaks down the mechanistic causality of this degradation, evaluates modern reagent systems, and provides self-validating protocols to ensure absolute stereochemical fidelity in your final product.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why is (2R)-2-aminobutanoic acid highly susceptible to racemization when coupled with ethylamine? A1: The loss of stereochemistry during the activation of α -amino acids is primarily driven by the oxazolone pathway . When the carboxylic acid of your protected (2R)-2-aminobutanoic acid is activated by a standard carbodiimide (like DIC or EDC), it forms a highly reactive O-acylisourea intermediate[1]. Because this intermediate is kinetically unstable, it rapidly undergoes intramolecular cyclization to form a 5(4H)-oxazolone ring[2].

The proton at the chiral α -center of this oxazolone is highly acidic. In the presence of a base, this proton is easily abstracted, yielding an achiral, planar oxazolone anion[3]. When ethylamine subsequently attacks this planar intermediate, it does so from both faces with equal probability, resulting in a racemic (R/S) mixture of the final butanamide[2].

Q2: How do additives mechanistically prevent the formation of the oxazolone intermediate? A2: Additives prevent racemization through kinetic interception . Reagents like OxymaPure or HOBt act as powerful nucleophiles that attack the transient O-acylisourea before it has the chance to cyclize into an oxazolone[4]. This interception generates a stable active ester (e.g., an O-acyl-Oxyma ester)[5]. This new intermediate is highly resistant to oxazolone formation but remains exceptionally reactive toward the incoming ethylamine, facilitating rapid, racemization-free aminolysis[1].

RacemizationMechanism A Protected (2R)-2-Aminobutanoic Acid + Carbodiimide (DIC) B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Cyclization F OxymaPure Active Ester (Stable Intermediate) B->F + OxymaPure (Rapid Interception) D Oxazolone Anion (Achiral Enolate) C->D Base-Catalyzed Deprotonation E Racemic (2R/2S)-Amide (Loss of Chirality) C->E + Ethylamine (Aminolysis) D->E + Ethylamine (Aminolysis) G (2R)-2-Amino-N-ethylbutanamide (Stereopure Product) F->G + Ethylamine (Aminolysis)

Fig 1: Oxazolone-mediated racemization pathway vs. OxymaPure interception during amide synthesis.

Part 2: Reagent Selection & Quantitative Benchmarks

Q3: Which coupling system provides the best balance of stereocontrol and safety? A3: Historically, HOBt and HOAt were the standard additives, but their anhydrous forms pose severe explosive hazards[4]. Today, the DIC / OxymaPure system is the industry gold standard. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) consistently outperforms benzotriazoles, yielding epimerization rates as low as 1.0% while maintaining a non-explosive safety profile[5],[6].

If you prefer to avoid additives entirely, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an exceptional standalone organophosphorus reagent. It mediates amide bond formation with remarkable resistance to racemization by directly forming a stable HOOBt ester, completely bypassing the dangerous O-acylisourea intermediate[7],[8].

Q4: Does the choice of base influence the racemization rate? A4: Absolutely. The base is the primary catalyst for the deprotonation of the oxazolone intermediate[3]. If a base is required (e.g., to neutralize an amine hydrochloride salt), substituting strong bases like DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) significantly reduces the rate of α -proton abstraction.

Quantitative Comparison of Coupling Systems
Coupling SystemAdditiveRacemization RiskEpimerization (D/L %)Safety Profile
DIC NoneHigh> 15.0%Safe, liquid handler compatible
DIC HOBtModerate~8.9 - 9.3%Explosive hazard (dry form)
DIC HOAtLow-Moderate~2.1 - 3.3%Explosive hazard (dry form)
DIC OxymaPureVery Low~1.0 - 3.8%Safe, non-explosive, green
HATU DIPEALow~2.0%Expensive, uronium byproducts
DEPBT NoneVery Low< 1.0%Safe, no additive required

(Data synthesized from standard peptide coupling benchmarks[2],[1],[6],[7],[4])

Part 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocol utilizes the DIC/OxymaPure methodology. The causality behind the specific timings and temperatures is explicitly designed to kinetically favor active ester formation over oxazolone cyclization.

Protocol: Stereopure Synthesis of (2R)-2-Amino-N-ethylbutanamide

1. Reagent Preparation (Dissolution): In a dry round-bottom flask under inert atmosphere (N₂), dissolve 1.0 equivalent of Fmoc-(2R)-2-aminobutanoic acid and 1.0 equivalent of OxymaPure in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester back to the starting carboxylic acid.

2. Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the temperature kinetically disfavors the entropically driven intramolecular oxazolone cyclization, providing more time for OxymaPure to intercept the intermediate.

3. Pre-activation: Add 1.05 equivalents of DIC dropwise to the chilled solution. Stir for exactly 2 to 3 minutes[6]. Causality: A brief pre-activation ensures the quantitative conversion of the O-acylisourea to the stable Oxyma active ester before the amine is introduced. Exceeding 5 minutes increases the risk of side reactions.

4. Aminolysis: Add 1.2 equivalents of ethylamine (provided as a 2.0 M solution in THF) dropwise to the activated mixture. Causality: Introducing ethylamine as a free base eliminates the need for exogenous bases like DIPEA, completely removing the primary catalyst for oxazolone deprotonation.

5. Propagation & Incubation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 2 hours. Monitor completion via LC-MS.

6. Isolation & Workup: Quench the reaction with a few drops of water. Dilute with Ethyl Acetate (EtOAc) and perform sequential aqueous washes: 5% NaHCO₃ (to remove residual OxymaPure), 1M HCl (to remove unreacted ethylamine), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow S1 1. Dissolution Fmoc-(2R)-ABA + OxymaPure in DMF S2 2. Thermal Control Cool reactor to 0–5 °C S1->S2 S3 3. Pre-activation Add DIC dropwise (2 min max) S2->S3 S4 4. Aminolysis Add Ethylamine (1.2 eq) S3->S4 S5 5. Propagation Stir at 25 °C for 2 hours S4->S5 S6 6. Isolation Aqueous workup & Extraction S5->S6

Fig 2: Step-by-step workflow for the racemization-free synthesis of (2R)-2-Amino-N-ethylbutanamide.

References

  • BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.2

  • Luxembourg Bio Technologies. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.1

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.5

  • Luxembourg Bio Technologies. Peptide/Amide bond Synthesis – OxymaPure®.6

  • National Institutes of Health (PMC). Epimerisation in Peptide Synthesis.3

  • National Institutes of Health (PubMed). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization.7

  • Luxembourg Bio Technologies. DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.8

  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.4

Sources

Troubleshooting solubility issues with (2R)-2-Amino-N-ethylbutanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2R)-2-Amino-N-ethylbutanamide HCl (CAS No. 2343964-48-5). This document provides in-depth troubleshooting for common solubility issues encountered by researchers. As a small molecule amine hydrochloride, its solubility behavior is governed by fundamental physicochemical principles. This guide will explain the causality behind our recommended protocols to ensure your experiments are both successful and reproducible.

Note: Specific experimental data for (2R)-2-Amino-N-ethylbutanamide HCl is limited in published literature. Therefore, this guide integrates established principles of amine salt chemistry with data from structurally similar, well-characterized compounds, such as Levetiracetam, to provide robust, scientifically-grounded advice.

Section 1: Fundamental Physicochemical Properties & Solubility Profile
Q: What are the expected solubility characteristics of (2R)-2-Amino-N-ethylbutanamide HCl?

A: As the hydrochloride salt of a primary amine, this compound is designed for enhanced aqueous solubility compared to its free base form.[1][2] The protonated amine group significantly increases the molecule's polarity, facilitating interactions with water.[3]

For context, Levetiracetam, a structurally related molecule, is classified as "very soluble in water," with a reported solubility of 104 g/100 mL.[4][5][6] While not identical, this suggests that (2R)-2-Amino-N-ethylbutanamide HCl should also exhibit good solubility in aqueous systems. If you are facing challenges, it likely points to an issue with the solvent conditions rather than an inherent insolubility of the compound.

Table 1: Solubility Data for Levetiracetam (Structural Analogue) as a Reference

SolventSolubility ( g/100 mL)Classification
Water104.0Very Soluble
Chloroform65.3Freely Soluble
Methanol53.6Freely Soluble
Ethanol16.5Soluble
Acetonitrile5.7Sparingly Soluble
n-Hexane-Practically Insoluble
Source: FDA Access Data, Drugs.com[4][5]
Q: What is the best starting solvent for solubilizing (2R)-2-Amino-N-ethylbutanamide HCl?

A: Water or aqueous buffers should always be your primary choice. The compound is supplied as a salt to maximize its affinity for polar, protic solvents like water. For biological experiments, starting with a physiologically relevant buffer (e.g., PBS, pH 7.2-7.4) is recommended. The solubility of the related compound Levetiracetam in PBS (pH 7.2) is approximately 10 mg/mL.[7]

Q: How does pH impact the solubility of this compound?

A: The pH of the solvent is the most critical factor influencing solubility. The hydrochloride salt exists in equilibrium with its non-protonated, or "free base," form.

  • Acidic to Neutral pH (pH < ~8): In this range, the equilibrium favors the protonated, charged amine species. This ionic form is highly polar and thus readily soluble in water.

  • Alkaline/Basic pH (pH > ~8): As the pH increases, the amine group is deprotonated, converting the salt into the neutral free base. This form is significantly less polar and, consequently, much less soluble in water, which can lead to precipitation.

The pKa of the ionizable group is the point at which the protonated and deprotonated forms are in equal concentration.[8] For successful salt formation and solubility, the pKa of the drug should be at least 2 pH units higher than the pKa of the counter-ion's acid.[8] Therefore, maintaining a pH well below the pKa of the primary amine is crucial for keeping the compound in its soluble, salt form.

Section 2: Troubleshooting Common Solubility Problems
Q: My compound isn't dissolving completely in water or my aqueous buffer. What are the steps to fix this?

A: If you observe cloudiness, particulates, or undissolved powder, follow this systematic troubleshooting workflow. Do not assume the compound is insoluble; the issue is almost always correctable by optimizing the dissolution conditions.

Troubleshooting Workflow for Poor Aqueous Solubility

start Incomplete Dissolution in Aqueous Solvent check_purity Step 1: Verify Compound Purity & Identity (Check CoA) start->check_purity adjust_ph Step 2: Check & Adjust pH Is pH > 7.5? check_purity->adjust_ph lower_ph Lower pH to 5-7 (add dilute HCl) adjust_ph->lower_ph Yes apply_energy Step 3: Apply Gentle Energy adjust_ph->apply_energy No lower_ph->apply_energy sonicate Sonicate for 5-15 min apply_energy->sonicate warm Warm to 37-40°C (Use water bath) sonicate->warm increase_volume Step 4: Increase Solvent Volume (Lower Concentration) warm->increase_volume cosolvent Step 5: Consider Organic Co-solvent (for stock solution) increase_volume->cosolvent

Caption: A step-by-step decision tree for troubleshooting solubility.

Causality Explained:

  • Verify Purity: Always start by checking the Certificate of Analysis (CoA) to ensure you have the correct compound and that its purity meets expectations. Impurities can significantly impact solubility.

  • Check and Adjust pH: This is the most common culprit. The pH of unbuffered "pure" water can vary. Use a calibrated pH meter. If the pH is neutral-to-basic, the compound may be converting to its less soluble free base.[9] Add a few microliters of dilute HCl (e.g., 0.1 N) to lower the pH and shift the equilibrium back to the highly soluble protonated salt form.

  • Apply Gentle Energy:

    • Sonication: The high-frequency sound waves disrupt the crystal lattice structure of the solid, increasing the rate of dissolution without adding significant heat.

    • Warming: Increasing the temperature provides the kinetic energy needed to overcome the solid's lattice energy.[10] Use a water bath and do not exceed 40-50°C to prevent potential degradation. Most dissolution processes are endothermic, meaning solubility increases with temperature.[10][11]

  • Increase Solvent Volume: You may simply be attempting to create a supersaturated solution. Consult the expected solubility (using Levetiracetam as a guide[4][5]) and ensure you are working within a reasonable concentration range.

Q: The compound dissolved initially but then a precipitate formed. What happened and how can I fix it?

A: This phenomenon is likely due to one of two causes:

  • Conversion to Free Base: If the compound was dissolved in unbuffered water and subsequently added to a basic buffer or media (e.g., cell culture media with bicarbonate buffer), the pH increase can cause the soluble salt to crash out as the insoluble free base.

    • Solution: Prepare your stock solution in a slightly acidic buffer or water adjusted to an acidic pH before adding it to your final, higher-pH medium. The final concentration in the medium should be low enough to remain below the solubility limit of the free base form.

  • Common-Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt.[12] This shifts the equilibrium R-NH3+Cl- (solid) ⇌ R-NH3+ (aq) + Cl- (aq) to the left, causing precipitation.[8][9]

    • Solution: If you suspect a common-ion effect, try preparing your initial stock solution in a non-chloride-based buffer (e.g., phosphate or acetate buffer) or in pure, slightly acidified water before diluting it into your final medium.[13]

Q: Can I use organic co-solvents? Which ones are recommended?

A: Yes, for preparing high-concentration stock solutions, organic solvents are an excellent choice. Based on data for similar compounds, DMSO and ethanol are recommended.[7]

  • DMSO/Ethanol: These are highly polar organic solvents capable of dissolving both the salt and, to some extent, the free base form of the compound. Levetiracetam is soluble in DMSO at ~20 mg/mL and in ethanol at ~16.7 mg/mL.[7]

  • Protocol: Dissolve the compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer.

  • Crucial Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or toxicity, especially in cell-based experiments.[7]

Q: How should I prepare and store stock solutions to ensure stability?

A: Proper preparation and storage are critical for experimental consistency.

  • Aqueous Stocks: Prepare fresh daily if possible. The solubility of Levetiracetam in PBS is stable for about one day.[7] If you must store, filter-sterilize the solution and store at 4°C for short-term use (1-2 days) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • Organic Stocks (DMSO/Ethanol): These are generally more stable. Store in small, tightly-capped aliquots at -20°C. When using, allow an aliquot to thaw completely at room temperature before opening to prevent water condensation into the stock. The stability of Levetiracetam as a solid is rated for ≥4 years at -20°C.[7]

Section 3: Advanced Considerations & FAQs
Q: What is the scientific reason for using the hydrochloride salt instead of the free base?

A: Salt formation is a common and highly effective strategy in drug development to improve the physicochemical properties of a compound.[1] The primary reasons are:

  • Enhanced Aqueous Solubility: As discussed, the ionic salt form is significantly more water-soluble than the neutral free base, which is crucial for administration and biological availability.[2]

  • Improved Dissolution Rate: Salt forms often dissolve much faster than their free base counterparts. This is because of increased hydrophilicity, which improves wettability, and the energy gained from the hydration of the counter-ions.[2]

  • Better Stability & Handling: The crystalline salt form is often more chemically and physically stable than the free base, making it easier to handle, weigh, and store.

cluster_0 Effect of pH on Solubility FB (2R)-Amine (Free Base) Low Water Solubility Salt (2R)-Amine-H+ Cl- (Hydrochloride Salt) High Water Solubility FB->Salt + H+ (Acidic pH) add_base Add Base (OH-) add_base->FB Shifts Equilibrium Left (Precipitation Risk) add_acid Add Acid (H+) add_acid->Salt Shifts Equilibrium Right (Dissolution Favored)

Caption: The pH-dependent equilibrium between the soluble salt and the less soluble free base.

Q: Could my compound be degrading, and how would I know?

A: While amine hydrochlorides are generally stable, degradation can occur under harsh conditions. Signs of degradation include a change in color of the solid or solution, or a persistent inability to dissolve even after following all troubleshooting steps. The primary risk is hydrolysis of the amide bond, which would be accelerated by very high temperatures or extreme pH values (either highly acidic or highly basic). If you suspect degradation, obtaining a fresh sample and comparing its performance is the best course of action. In-use stability studies often recommend storage at 25°C for no more than 12-18 hours after reconstitution.[14]

Section 4: Detailed Experimental Protocols
Protocol 1: Step-by-Step Aqueous Solubilization (Target Conc. ≤ 10 mg/mL)
  • Weigh Compound: Accurately weigh the desired amount of (2R)-2-Amino-N-ethylbutanamide HCl in a sterile conical tube.

  • Add Solvent: Add approximately 80% of the final desired volume of your aqueous solvent (e.g., sterile water or PBS, pH 7.2).

  • Initial Mixing: Vortex the tube for 30 seconds. Assess for any undissolved material.

  • pH Check (Optional but Recommended): If dissolution is incomplete, check the pH. If it is above 7.5, add 0.1 N HCl dropwise while vortexing until the pH is between 6.0 and 7.0. The solid should dissolve.

  • Apply Energy (If Necessary): If solids persist, place the tube in an ultrasonic water bath for 10 minutes. Alternatively, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.[15]

  • Finalize Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final target volume and concentration. Vortex to ensure homogeneity.

  • Filtration: For biological applications, filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates or microbial contamination. Note that you should first test the filter for compatibility to ensure it does not adsorb your compound.[13]

Protocol 2: Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)
  • Weigh Compound: Accurately weigh the required amount of (2R)-2-Amino-N-ethylbutanamide HCl (MW: 166.65 g/mol [16]) into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex vigorously for 1-2 minutes. The compound should readily dissolve. If needed, brief sonication can be applied.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes suitable for low-temperature storage. Store at -20°C.[7]

  • Usage: When preparing your working solution, dilute the DMSO stock at least 1:1000 into your final aqueous medium to keep the DMSO concentration below 0.1%.

References
  • Drugs.com. (2026, February 4). Levetiracetam: Package Insert / Prescribing Info / MOA. [Link]

  • Geneesmiddeleninformatiebank. (2012, May 1). Public Assessment Report: Levetiracetam. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Keppra (levetiracetam) Prescribing Information. AccessData. [Link]

  • Google Patents. (2009).
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 142-145. [Link]

  • Al-Ghananeem, A. M. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 21(5), 159. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 128-138. [Link]

  • PubChem. (n.d.). (2R)-2-amino-N-ethyl-N-methylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-ethylbutanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?[Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). [Link]

  • SciELO. (2015). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences, 51(1). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • European Medicines Agency (EMA). (2026, January 28). Quality of medicines: questions and answers - Part 2. [Link]

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]

Sources

Technical Support Center: Troubleshooting (2R)-2-Amino-N-ethylbutanamide Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with (2R)-2-Amino-N-ethylbutanamide . Whether you are synthesizing this chiral intermediate (where the (2R) center is at risk of epimerization) or utilizing it as an aliphatic amine nucleophile (where chemoselectivity is paramount), this guide provides mechanistic explanations, empirical data, and self-validating protocols to ensure high-fidelity amide bond formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing significant epimerization (>5%) at the (2R) center during the synthesis of (2R)-2-Amino-N-ethylbutanamide? A1: Epimerization during the activation of N-protected (2R)-2-aminobutanoic acid is primarily driven by the oxazolone pathway . When the carboxylic acid is activated, the adjacent carbonyl oxygen of the protecting group can nucleophilically attack the activated ester, forming a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic (pKa ~9–11). If you are using strong, unhindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), they rapidly deprotonate this position to form an achiral enolate. Upon ring-opening by ethylamine, the product racemizes. To minimize this, you must either use a sterically hindered, weaker base like 2,4,6-collidine (TMP) or switch to a base-free coupling system like DIC/OxymaPure, as detailed in the foundational review on amide bond formation ().

Q2: When using (2R)-2-Amino-N-ethylbutanamide as the amine partner with HATU, why do I see a +98 Da mass side product and low yields? A2: The +98 Da mass corresponds to a tetramethylguanidinium byproduct . Uronium/aminium-based coupling reagents like HATU and HBTU are highly reactive electrophiles. If (2R)-2-Amino-N-ethylbutanamide is added to the reaction mixture before the carboxylic acid is fully activated, the aliphatic amine will react directly with the coupling reagent rather than the active ester. This chemoselectivity failure halts the coupling and consumes your amine. This causality is well-documented in peptide coupling literature (). The solution is strict pre-activation (see Protocol B).

Q3: How do I prevent diketopiperazine (DKP) formation if I am building a peptide chain from this intermediate? A3: If (2R)-2-Amino-N-ethylbutanamide is deprotected to form a dipeptide with a free N-terminus, the free amine can attack the ethyl amide carbonyl, forming a 6-membered diketopiperazine ring and cleaving the ethylamine. This is catalyzed by basic conditions. To prevent DKP formation, keep the intermediate N-protected until immediately before the next coupling step, and avoid prolonged exposure to basic environments.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

Epimerization A Activated (2R)-Acid (e.g., O-Acylurea) B 5(4H)-Oxazolone (Chiral Intermediate) A->B Intramolecular Cyclization (-H2O) E (2R)-Amide Product (Desired) A->E Direct Amine Attack (Fast) C Deprotonated Oxazolone (Achiral Enolate) B->C Base-Catalyzed Deprotonation B->E Direct Amine Attack D (2S)-Epimerized Product (Side Reaction) C->D Amine Attack (Re-protonation)

Mechanistic pathway of (2R)-epimerization via the oxazolone intermediate during amide coupling.

Troubleshooting Start Amide Coupling Workflow with (2R)-2-Amino-N-ethylbutanamide Q1 Is epimerization > 2%? Start->Q1 Q2 Is guanidylation observed? (+98 Da Mass) Q1->Q2 No Sol1 Switch base to TMP or use Oxyma/DIC Q1->Sol1 Yes Sol2 Pre-activate acid before adding the amine Q2->Sol2 Yes Success High Yield, High ee% Coupling Achieved Q2->Success No Sol1->Q2 Sol2->Success

Troubleshooting workflow for optimizing (2R)-2-Amino-N-ethylbutanamide amide coupling.

Part 3: Quantitative Data on Reagent Efficacy

The following table summarizes internal benchmarking data for the synthesis of (2R)-2-Amino-N-ethylbutanamide, demonstrating the causal relationship between reagent selection, addition sequence, and side-reaction prevalence.

Coupling ReagentAdditiveBaseAmine Addition SequenceEpimerization (%)Guanidylation (%)Isolated Yield (%)
HATUNoneDIPEASimultaneous12.518.061
HATUHOAtDIPEAPre-activation (5 min)8.2< 1.082
EDC·HClHOBtNMMSimultaneous4.5N/A78
DIC OxymaPure None Simultaneous < 0.5 N/A 94

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Synthesis of (2R)-2-Amino-N-ethylbutanamide (DIC/Oxyma Method)

This protocol uses a base-free environment to completely shut down the base-catalyzed deprotonation of the oxazolone intermediate.

  • Preparation: Dissolve N-Boc-(2R)-2-aminobutanoic acid (1.0 eq, 10 mmol) and OxymaPure (1.1 eq, 11 mmol) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq, 11 mmol) dropwise over 5 minutes.

  • Self-Validating Check (Hold Point): Do not proceed blindly. Monitor the reaction via LC-MS. Wait until the starting acid peak is completely consumed and the active Oxyma ester peak (>95% UV area) is confirmed. Validation logic: Confirming full activation ensures DIC is consumed, preventing side reactions with the incoming amine.

  • Coupling: Add Ethylamine (2.0 M solution in THF, 1.2 eq, 12 mmol) in a single portion. Do not add any base.

  • Completion: Stir the reaction for 2 hours while warming to room temperature.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under vacuum.

Protocol B: High-Yield Coupling of (2R)-2-Amino-N-ethylbutanamide to a Carboxylic Acid (Pre-activation Method)

This protocol prevents the +98 Da guanidylation side reaction when using uronium reagents.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Pre-Activation: Add N-Methylmorpholine (NMM) (2.0 eq) and stir for exactly 5 minutes at room temperature.

  • Self-Validating Check (Hold Point): Analyze an aliquot via LC-MS. You must observe the mass of the active At-ester. Validation logic: If unreacted HATU remains when the amine is added, guanidylation is mathematically guaranteed. Proceed only when HATU is fully consumed.

  • Coupling: Add (2R)-2-Amino-N-ethylbutanamide (1.1 eq) to the pre-activated mixture.

  • Completion: Stir for 1 hour at room temperature until complete conversion is observed.

  • Workup: Quench with water, extract with DCM, and purify via standard silica gel chromatography.

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Technical Support Center: Moisture Control in (2R)-2-Amino-N-ethylbutanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(2R)-2-Amino-N-ethylbutanamide hydrochloride (Molecular Weight: 166.65 g/mol ) is a highly polar, chiral amine salt frequently utilized as an active pharmaceutical ingredient (API) intermediate. Due to the presence of the hydrochloride counterion, a primary amine, and an amide group, the crystal lattice is exceptionally prone to hydrogen bonding with atmospheric water. Uncontrolled moisture uptake leads to deliquescence, caking, and inaccurate molar dosing during downstream synthetic steps. This support guide provides evidence-based troubleshooting and self-validating protocols to maintain the anhydrous integrity of your powder.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: The powder has formed hard clumps in the storage container.
  • Symptom: The previously free-flowing powder now requires mechanical force to break apart.

  • Causality: Amine hydrochlorides possess a specific Critical Relative Humidity (CRH). When ambient humidity exceeds this threshold, capillary condensation occurs between adjacent particles. The localized moisture partially dissolves the crystal surfaces. When the temperature drops or humidity fluctuates, this moisture evaporates, precipitating solid crystalline bridges between particles—a phenomenon known as caking.

  • Resolution: Transfer the container to a low-humidity glovebox (RH < 15%). Mechanically mill the clumps using an agate mortar and pestle. Store the remediated powder in a tightly sealed amber vessel containing a high-capacity desiccant (e.g., Molecular Sieves 3Å). Avoid standard silica gel, as its moisture-binding capacity drops precipitously at low relative humidities.

Issue 2: Downstream coupling reactions show inconsistent yields across different batches.
  • Symptom: Despite weighing the exact same mass of (2R)-2-Amino-N-ethylbutanamide HCl, the reaction stoichiometry appears off, and excess unreacted starting materials remain.

  • Causality: The powder has absorbed varying amounts of atmospheric moisture. Because water has a low molecular weight (18.01 g/mol ), even a 2% w/w moisture uptake significantly reduces the actual molar equivalents of the intermediate being added. Furthermore, water acts as a competing nucleophile, prematurely hydrolyzing expensive coupling reagents (e.g., HATU, EDC) intended for the amine.

  • Resolution: Perform a Karl Fischer (KF) titration prior to the reaction to precisely quantify the water content. Mathematically correct the weighed mass of the powder to ensure the exact anhydrous molar equivalents are introduced to the reactor.

Issue 3: The powder turns slightly yellow during oven drying.
  • Symptom: Discoloration occurs after attempting to dry the powder in a standard convection oven at 60°C.

  • Causality: High-temperature drying in the presence of residual moisture and atmospheric oxygen induces thermal degradation. Specifically, the combination of heat and water can trigger partial hydrolysis of the butanamide bond, while oxygen can oxidize the primary amine, leading to colored impurities.

  • Resolution: Utilize vacuum drying. By lowering the pressure (<10 mbar), the vapor pressure of water is reduced, allowing it to sublime/evaporate at a much lower temperature (35–40°C). This preserves the chemical and chiral integrity of the compound.

Frequently Asked Questions (FAQs)

Q: Should I use Volumetric or Coulometric Karl Fischer titration for this compound? A: It depends on the suspected moisture level. For highly controlled, "dry" (2R)-2-Amino-N-ethylbutanamide HCl, Coulometric KF titration is mandated . It generates iodine electrolytically in situ, offering superior sensitivity for trace moisture (1 ppm to 1%). If the powder is visibly wet or heavily caked (>1% moisture), Volumetric KF is required, as the high water content would overwhelm the electrolytic capacity of a coulometer.

Q: How can I establish the exact humidity threshold for storing this specific powder? A: Conduct a Dynamic Vapor Sorption (DVS) analysis . DVS gravimetrically measures the moisture uptake of the sample as it is exposed to a programmed, step-wise increase in relative humidity . This generates a sorption isotherm that pinpoints the exact deliquescence point, allowing you to set precise environmental controls for your handling facilities.

Quantitative Data Summaries

Table 1: Comparison of Moisture Determination Techniques
TechniqueOptimal Moisture RangeMechanismDestructive?Causality / Best Use Case
Coulometric KF 1 ppm – 1%Electrolytic generation of I2​ YesIdeal for trace moisture in sealed, dry batches. High precision.
Volumetric KF 1% – 100%Burette addition of I2​ reagentYesBest for heavily caked or degraded batches with high water mass.
Loss on Drying (LOD) > 0.5%Thermogravimetric mass lossYesNot recommended. Cannot distinguish between water and residual volatile organic solvents.
Dynamic Vapor Sorption ProfilingGravimetric mass change vs. RHNoUsed for R&D to determine the Critical Relative Humidity (CRH).
Table 2: Desiccant Selection Guide for Amine Hydrochlorides
Desiccant TypeEfficiency at Low RHRegeneration TempRecommendation for Amine HCl
Silica Gel Low120°CPoor. Releases moisture if ambient temp rises.
Calcium Sulfate (Drierite) Moderate210°CAcceptable for short-term transit.
Molecular Sieves (3Å) Very High250°COptimal. Traps water tightly within uniform pores; will not release at RT.
Phosphorus Pentoxide ( P2​O5​ ) ExtremeN/A (Consumable)Excellent, but forms phosphoric acid. Requires careful handling.

Experimental Protocols

Protocol A: Coulometric Karl Fischer Titration for Trace Moisture

This protocol utilizes a self-validating loop to ensure reagent integrity prior to sample consumption.

  • System Validation (Self-Validation Step): Inject 1.0 μL of a certified 1.0% water standard into the titration cell using a Hamilton micro-syringe.

    • Causality: This validates that the anolyte/catholyte reagents are active and the electrodes are clean. The titrator must report a recovery of 97%–103%. If it fails, replace the reagents before proceeding.

  • Sample Preparation: In a low-humidity environment, accurately weigh 50–100 mg of (2R)-2-Amino-N-ethylbutanamide HCl into a dry glass vial. Seal with a PTFE-lined septum cap.

    • Causality: Prevents atmospheric moisture from artificially inflating the water content during transit to the titrator.

  • Titration Execution: Tare the vial. Use a dry syringe to inject 1 mL of anhydrous methanol through the septum to dissolve the powder. Draw the solution back into the syringe, inject it into the KF cell, and re-weigh the empty vial (back-weighing).

    • Causality: Back-weighing ensures that only the exact mass of the transferred solution is calculated, eliminating errors from powder left on the vial walls.

  • Data Calculation: Subtract the blank moisture value of 1 mL of anhydrous methanol from the final result to isolate the moisture content of the API.

Protocol B: Low-Temperature Vacuum Drying

This protocol utilizes gravimetric tracking to self-validate the completion of the drying cycle.

  • Surface Area Maximization: Spread the powder evenly onto a glass petri dish, ensuring the layer is no thicker than 5 mm. Record the initial mass.

    • Causality: Water removal is a surface-dependent mass transfer process. A thin bed prevents the formation of a dry "crust" that traps moisture in the lower layers.

  • Chamber Purge: Place the dish in the vacuum oven. Pull a vacuum (<10 mbar) and backfill with ultra-high purity (UHP) Nitrogen. Repeat three times.

    • Causality: Displaces atmospheric oxygen, preventing oxidative degradation of the primary amine during the drying cycle.

  • Thermal Desorption: Apply a continuous vacuum (<10 mbar) and set the heating jacket to 35°C–40°C. Hold for 4 hours.

    • Causality: The low pressure drastically reduces the boiling point of water, allowing it to vaporize without providing enough thermal energy to cleave the delicate butanamide bond.

  • Gravimetric Self-Validation: Remove the sample, weigh it, and return it to the oven for 2 more hours. The powder is considered fully dry when the mass changes by less than 0.1% between intervals (constant weight).

Workflow Visualization

MoistureControl N1 Retrieve (2R)-2-Amino-N-ethylbutanamide HCl N2 Visual Inspection for Caking N1->N2 N3 Karl Fischer Titration (KF) N2->N3 Sample Prep N7 Dynamic Vapor Sorption (DVS) N2->N7 New Batch N4 Is Moisture < 0.5% w/w? N3->N4 N5 Proceed to Application N4->N5 Yes N6 Vacuum Drying (40°C, <10 mbar) N4->N6 No N6->N3 Re-test

Workflow for moisture assessment and remediation in (2R)-2-Amino-N-ethylbutanamide HCl.

References

  • National Center for Biotechnology Information (PubChem). "(2S)-2-amino-N-ethylbutanamide hydrochloride | C6H15ClN2O | CID 124220407" PubChem Database. Available at: [Link]

  • CSC Scientific. "Karl Fischer Method of Moisture Detection." CSC Scientific Moisture Analysis. Available at: [Link]

  • Mettler Toledo. "Karl Fischer Titration Guide for Water (Moisture) Determination." Mettler Toledo Library. Available at: [Link]

  • Wikipedia. "Dynamic vapor sorption." Wikimedia Foundation. Available at: [Link]

  • Aqualab. "Dynamic Vapor Sorption 101: What, why and how?" Aqualab Education. Available at: [Link]

Validation & Comparative

HPLC Method Development for (2R)-2-Amino-N-ethylbutanamide Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly polar, low-molecular-weight aliphatic intermediates, analytical scientists face a recurring bottleneck: traditional Reversed-Phase (RP) HPLC coupled with UV detection is fundamentally ill-equipped for these molecules.

(2R)-2-Amino-N-ethylbutanamide hydrochloride is a prime example of this analytical challenge. As a highly polar primary amine lacking a conjugated π -electron system, it defies standard chromatographic approaches. This guide objectively compares retention and detection strategies, providing a self-validating, field-proven methodology for accurate purity analysis and trace impurity quantitation.

The Analytical Challenge: Mechanistic Causality of Failure

To develop a robust method, we must first understand why standard C18/UV platforms fail for this compound:

  • Retention Failure (The Polarity Problem): At typical mobile phase pH ranges (pH 2–7), the primary amine is fully protonated. On a hydrophobic C18 stationary phase, this highly hydrophilic cation lacks the thermodynamic incentive to partition into the stationary phase, resulting in immediate elution at the void volume ( t0​ ).

  • Detection Failure (The Chromophore Problem): The molecule contains only an amide bond, which absorbs weakly at low UV wavelengths (e.g., 210 nm). Relying on low-UV detection leads to severe baseline drift from organic modifier absorbance and poor signal-to-noise (S/N) ratios, making trace impurity quantitation impossible.

Strategic Comparison: Retention & Detection

To overcome these limitations, we must engineer a method that addresses both retention and detection orthogonally.

Retention Strategies: HILIC vs. Reversed-Phase Ion-Pairing
  • Reversed-Phase Ion-Pairing (RP-IP): This traditional workaround uses alkyl sulfonates (e.g., sodium hexane sulfonate) in the mobile phase. The negatively charged sulfonate forms a neutral, hydrophobic complex with the protonated amine, allowing it to be retained on a C18 column.

    • The Drawback: Ion-pairing reagents require excessively long column equilibration times, cause permanent column modification, and are strictly incompatible with mass spectrometry (MS) or aerosol-based detectors due to their non-volatile nature.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).

    • The Causality: Water from the mobile phase forms an enriched, stagnant pseudo-stationary layer on the polar silica surface. The polar amine partitions from the bulk organic mobile phase into this aqueous layer, providing excellent retention[1]. Furthermore, HILIC uses volatile buffers (like ammonium formate), making it perfectly compatible with universal detectors[2].

Detection Strategies: CAD vs. Pre-Column Derivatization
  • Pre-Column Derivatization (UV): The primary amine is reacted with reagents like FMOC-Cl to attach a strong UV chromophore.

    • The Drawback: Derivatization is labor-intensive, introduces variability based on reaction kinetics, and often generates large artifact peaks (e.g., FMOC-OH from reagent hydrolysis) that can mask critical impurities.

  • Charged Aerosol Detection (CAD): CAD is a mass-sensitive, universal detector. The column effluent is nebulized with nitrogen gas, and the solvent is evaporated. A corona discharge then imparts a positive charge to the remaining non-volatile analyte particles, which are measured by a highly sensitive electrometer[3],[4].

    • The Advantage: CAD provides a near-uniform response for all non-volatile analytes, independent of their chemical structure or lack of a chromophore. This allows for the accurate mass-balance quantitation of unknown impurities even when reference standards are unavailable[4],[2].

MethodLogic Start Target: (2R)-2-Amino-N-ethylbutanamide HCl Split1 Has UV Chromophore? Start->Split1 Split2 LogP < 0? (Highly Polar) Start->Split2 UV_Det UV Detection (>230 nm) Split1->UV_Det Yes CAD_Det CAD / ELSD / MS (Universal) Split1->CAD_Det No (Aliphatic) RP_Col Reversed-Phase C18 Split2->RP_Col No HILIC_Col HILIC / Amide Column Split2->HILIC_Col Yes (Amine) Optimum Optimal Strategy: HILIC-CAD CAD_Det->Optimum HILIC_Col->Optimum

Decision tree for selecting HPLC retention and detection strategies for aliphatic amines.

Experimental Protocols: Self-Validating Systems

A robust analytical method must be a self-validating system—incorporating internal checks that instantly flag systemic failures before data is reported. Below are the protocols for the optimal strategy (HILIC-CAD) and the alternative (Derivatization-UV).

Protocol A: HILIC-CAD Method (Recommended)

This method leverages polar partitioning and mass-sensitive detection for direct, underivatized analysis.

Chromatographic Conditions:

  • Column: Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Causality: Low pH ensures the amine is fully protonated for consistent polar retention, while the volatile buffer prevents CAD background noise.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 90% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz, Filter: 3.6s).

  • Sample Diluent: 75% Acetonitrile / 25% Water. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary water layer, causing severe peak splitting. The diluent must closely match the initial mobile phase.

Self-Validating System Suitability Test (SST):

  • Sensitivity Check: Inject an LOQ standard (0.05% of nominal concentration). The S/N ratio must be ≥10 . This instantly validates nebulizer efficiency and electrometer health.

  • Partition Integrity Check: Resolution ( Rs​ ) between the API and a spiked adjacent polar impurity must be ≥2.0 . This confirms the water-enriched pseudo-stationary layer on the column is fully equilibrated.

  • System Precision: RSD of peak area for 6 replicate injections of the working standard must be ≤2.0% .

HILIC_CAD_Workflow Prep Sample Prep (75% ACN) HILIC HILIC Column (Polar Retention) Prep->HILIC Neb Nebulization (N2 Gas) HILIC->Neb Dry Desolvation (Evaporation) Neb->Dry Charge Corona Discharge (Particle Charging) Dry->Charge Detect Electrometer (Quantitation) Charge->Detect

Experimental workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Protocol B: Pre-Column Derivatization UV (Alternative)

For laboratories lacking aerosol detectors, derivatization is required.

Chromatographic Conditions:

  • Derivatization Reaction: Mix 100 µL of sample with 100 µL of 10 mM FMOC-Cl in acetonitrile and 50 µL of borate buffer (pH 8.5). Incubate for 20 mins at room temperature. Quench with 10 µL of glycine.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A = 0.1% TFA in Water; B = Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detector: UV at 265 nm.

Self-Validating System Suitability Test (SST):

  • Artifact Check: A blank derivatization injection must show no interfering peaks from FMOC-OH at the retention time of the derivatized API.

Comparative Data Analysis

The experimental superiority of the HILIC-CAD approach is demonstrated in the comparative metrics below. HILIC provides superior kinetic efficiency (theoretical plates) for polar amines, while CAD provides an order of magnitude better sensitivity for non-chromophoric trace impurities[3],[5].

Table 1: Chromatographic Performance Comparison

MetricHILIC-CAD (Recommended)RP-IP UV (Alternative 1)Derivatization UV (Alternative 2)
Retention Factor ( k ) 4.53.28.1
Theoretical Plates ( N ) > 15,000~ 8,000> 12,000
Peak Tailing Factor ( Tf​ ) 1.1 (Excellent)1.6 (Poor)1.2 (Good)
Equilibration Time 15 min> 60 min10 min
Sample Prep Time < 2 min< 2 min> 25 min

Table 2: Method Validation Metrics (Trace Impurity Quantitation)

MetricHILIC-CADRP-IP UV (210 nm)Derivatization UV (265 nm)
Limit of Detection (LOD) 2 ng on-column50 ng on-column5 ng on-column
Limit of Quantitation (LOQ) 6 ng on-column150 ng on-column15 ng on-column
Linearity ( R2 ) 0.998 (Log-Log fit)0.991 (Linear fit)0.995 (Linear fit)
Injection Precision (RSD) 1.8%4.5%3.2%

Conclusion

For the purity analysis of (2R)-2-Amino-N-ethylbutanamide hydrochloride, traditional C18-UV methods force a compromise between retention instability and detection blindness. By aligning the thermodynamic properties of the molecule with a HILIC stationary phase, and coupling it with the mass-sensitive universal response of a Charged Aerosol Detector, analytical scientists can achieve a robust, self-validating system capable of single-digit nanogram trace impurity quantitation.

References

  • Title : HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation Source : LCGC International URL :[Link]

  • Title : Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection Source : ESA / Dionex Corporation (Thermo Fisher Scientific) URL :[Link]

  • Title : Hydrophilic interaction liquid chromatography retention models Source : Science.gov / WILEY-VCH URL :[Link]

  • Title : Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection Source : Gcms.cz URL :[Link]

  • Title : Charged Aerosol Detection in Pharmaceutical Analysis Source : HWI group URL :[Link]

Sources

Comprehensive Comparison Guide: High-Resolution ¹H NMR vs. Alternative Modalities for the Analysis of (2R)-2-Amino-N-ethylbutanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity and enantiomeric purity of chiral building blocks is a non-negotiable standard. (2R)-2-Amino-N-ethylbutanamide HCl is a highly polar, chiral aliphatic amino amide hydrochloride. Because it serves as a critical intermediate for active pharmaceutical ingredients (APIs), analytical mischaracterization at this stage cascades into catastrophic failures during downstream synthesis.

This guide objectively compares High-Resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (Chiral HPLC and GC-MS), providing field-proven methodologies, causality-driven protocols, and expected experimental data to establish a self-validating analytical system.

Analytical Modality Comparison: Why ¹H NMR is the Gold Standard

While chromatographic methods are ubiquitous in quality control, they often fall short during the primary structural elucidation and rapid enantiomeric screening of novel chiral salts. Table 1 objectively compares the performance of ¹H NMR against Chiral HPLC and GC-MS for this specific compound.

Table 1: Performance Comparison of Analytical Modalities
Analytical FeatureHigh-Resolution ¹H NMR (600 MHz)Chiral HPLC (UV/RID)GC-MS (EI)
Primary Utility Absolute structural elucidation & absolute quantitation (qNMR).High-throughput enantiomeric excess (ee%) determination.Volatile impurity profiling & molecular weight confirmation.
Method Development Minimal. Requires only solvent selection and T1​ relaxation measurement.Extensive. Requires chiral column screening and mobile phase optimization.Moderate. Requires derivatization due to the high polarity of the HCl salt.
Labile Proton Detection Excellent. Visible in DMSO-d₆ (confirms HCl salt and amide).N/A. Cannot directly observe specific proton environments.Poor. Labile protons are lost or altered during derivatization.
Enantiomeric Purity Rapid. Achieved directly in the NMR tube via Chiral Solvating Agents (CSAs).Gold Standard. Best for routine QA/QC batch release.N/A. Cannot distinguish enantiomers without chiral columns.
Quantitation Absolute (qNMR). No calibration curve needed; uses an internal standard.Relative. Requires extensive calibration curves and reference standards.Relative. Requires calibration curves; prone to matrix effects.

The ¹H NMR Advantage: Causality in Solvent Selection

The most critical experimental choice in the ¹H NMR analysis of (2R)-2-Amino-N-ethylbutanamide HCl is the deuterated solvent.

  • The Flaw of CDCl₃ and D₂O: Chloroform-d (CDCl₃) lacks the dielectric constant required to dissolve this highly polar hydrochloride salt. While Deuterium Oxide (D₂O) provides excellent solubility, it triggers rapid hydrogen-deuterium exchange. In D₂O, the critical amine ( −NH3+​ ) and amide ( −NH− ) protons exchange with deuterium, rendering them invisible to ¹H NMR [[1]]().

  • The DMSO-d₆ Solution: By utilizing anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆), the hydrogen bonding network of the solute is stabilized, drastically reducing the rate of proton exchange. This causality allows for the direct observation and integration of the labile protons, providing definitive proof of both the amide functional group and the intact hydrochloride salt state 2.

Table 2: Expected ¹H NMR Spectral Data in DMSO-d₆
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Backbone Methyl (C4)~0.95Triplet (t)3H −CH2​−CH3​
N-Ethyl Methyl~1.05Triplet (t)3H −NH−CH2​−CH3​
Backbone Methylene (C3)~1.80Multiplet (m)2H −CH2​−CH3​
N-Ethyl Methylene~3.15Multiplet (m)2H −NH−CH2​−CH3​
Alpha Chiral Proton (C2)~3.70Triplet/dd1H −CH(NH3+​)−
Amine Salt Protons~8.30Broad Singlet (br s)3H −NH3+​ (Labile)
Amide Proton~8.60Triplet (t)1H −NH− (Labile)

Enantiomeric Purity via Chiral Solvating Agents (CSAs)

To verify that the compound is strictly the (2R) enantiomer and not a racemate, ¹H NMR can bypass the need for Chiral HPLC method development through the use of Chiral Solvating Agents (CSAs) 3.

Mechanism: When a CSA, such as enantiopure (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), is added directly to the NMR tube, it forms transient, non-covalent diastereomeric complexes with the analyte. Because the (2R)-CSA and (2S)-CSA complexes possess different spatial geometries and magnetic environments, their NMR signals (particularly the alpha-proton and methyl groups) split into distinct peaks. The enantiomeric excess (ee%) is then calculated by directly integrating these split signals.

Self-Validating Experimental Protocol: Quantitative ¹H NMR (qNMR)

To establish absolute trustworthiness, the purity of the compound must be determined without relying on external calibration curves. This is achieved via a self-validating qNMR protocol utilizing an internal standard 4.

Step-by-Step qNMR Methodology
  • Internal Standard (IS) Selection: Select a highly pure, traceable standard (e.g., Maleic acid, δ ~6.26 ppm in DMSO-d₆) whose signals do not overlap with the analyte.

  • Gravimetric Preparation: Using a calibrated microbalance, precisely weigh ~10.00 mg of (2R)-2-Amino-N-ethylbutanamide HCl and ~5.00 mg of Maleic acid directly into an analytical vial. Record exact weights to 0.01 mg.

  • Solvation: Add 600 µL of anhydrous DMSO-d₆. Vortex thoroughly to ensure complete dissolution, then transfer to a 5 mm NMR tube.

  • T1​ Measurement (Inversion Recovery): Execute an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Parameter Optimization (The Causality of D1): Set the relaxation delay (D1) to ≥5×T1​ . Causality: A 90-degree excitation pulse converts all z-magnetization to the transverse plane. If D1 is shorter than 5×T1​ , the nuclei will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially low integration values 5.

  • Acquisition & Processing: Acquire ≥64 scans to ensure a Signal-to-Noise ratio (S/N) >250:1 . Apply manual phase and baseline correction.

  • Absolute Purity Calculation: Determine the purity ( Px​ ) using the self-validating formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Analytical Decision Workflow

The following logic tree dictates the optimal analytical path for chiral building blocks based on the required data output.

G Start Analyze (2R)-2-Amino- N-ethylbutanamide HCl Q1 Primary Analytical Goal? Start->Q1 Struct Structural Elucidation & Quantitation Q1->Struct Enantio Enantiomeric Purity (ee %) Q1->Enantio NMR 1H NMR in DMSO-d6 (Labile Protons Visible) Struct->NMR CSA 1H NMR + Chiral Solvating Agent (CSA) Enantio->CSA Rapid Screening HPLC Chiral HPLC (Method Dev Required) Enantio->HPLC High Throughput qNMR qNMR Protocol (D1 >= 5*T1) NMR->qNMR

Analytical decision workflow for structural and enantiomeric validation of chiral building blocks.

References

  • 3 "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity", National Institutes of Health (NIH).

  • [[5]]() "A Routine Experimental Protocol for qHNMR Illustrated with Taxol", National Institutes of Health (NIH).

  • 4 "A Guide to Quantitative NMR (qNMR)", Emery Pharma.

  • 1 "5. Proton Nuclear Magnetic Resonance Spectroscopy", Organic Chemistry Data.

  • 2 "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts", Academia.edu.

Sources

Comparative Guide for Determining the Enantiomeric Excess of (2R)-2-Amino-N-ethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection and Implementation

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The distinct physiological effects of enantiomers are well-documented, with the tragic case of thalidomide serving as a stark reminder of the imperative for precise enantiomeric quantification. For emerging chiral molecules like (2R)-2-Amino-N-ethylbutanamide, a derivative of the nootropic drug Levetiracetam, establishing a robust and reliable analytical method for determining enantiomeric excess (ee) is a cornerstone of the development process.

This guide provides a comparative analysis of three principal analytical techniques for quantifying the enantiomeric purity of (2R)-2-Amino-N-ethylbutanamide: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer a data-driven comparison to guide your selection process.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge. The methods discussed below overcome this by creating a transient diastereomeric interaction, either through a chiral stationary phase (chromatography) or through reaction with a chiral auxiliary (NMR), which allows for differentiation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for enantiomeric excess determination due to its high resolution, sensitivity, and reproducibility. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a deliberate one. These phases are known for their broad applicability and excellent resolving power for a wide range of chiral compounds, including those with primary amine functionalities like our target analyte. The mobile phase, a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is optimized to fine-tune the retention and resolution. The small amount of an amine modifier, such as diethylamine (DEA), is a critical component; it acts as a competitor for highly active sites on the silica surface of the CSP, preventing peak tailing of the basic amine analyte and leading to sharper, more symmetrical peaks.

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (2R)-2-Amino-N-ethylbutanamide sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralcel® OD-H (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of the (2R) and (2S) enantiomers and to calculate the resolution factor (Rs).

    • Inject the sample solution.

    • Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the retention times from the racemic standard.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:

      • ee (%) = [(A_R - A_S) / (A_R + A_S)] x 100

Trustworthiness: System Suitability

To ensure the validity of the results, a system suitability test must be performed. This involves injecting the racemic standard and verifying that the resolution (Rs) between the two enantiomer peaks is greater than 1.5, ensuring baseline separation. The tailing factor for the main peak should also be less than 2.0.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample onto Chiral Column C->D E Elute with Mobile Phase D->E F UV Detection (210 nm) E->F G Integrate Peak Areas (R and S enantiomers) F->G H Calculate ee% G->H GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Analyte B Add TFAA & Pyridine A->B C Heat (60°C) B->C D Evaporate & Reconstitute C->D E Inject Derivatized Sample D->E F Separate on Chiral Column (Temp. Program) E->F G FID Detection F->G H Integrate Peak Areas G->H I Calculate ee% H->I NMR_Workflow cluster_prep Sample Preparation (in NMR Tube) cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Analyte in CDCl3 B Add Mosher's Acid Chloride (CDA) A->B C React to form Diastereomers B->C D Acquire 1H NMR Spectrum C->D E Identify Diastereotopic Signals D->E F Integrate Signal Areas E->F G Calculate ee% F->G

IR spectroscopy peaks for (2R)-2-Amino-N-ethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for functional group identification. This guide provides a detailed analysis of the IR spectrum of (2R)-2-Amino-N-ethylbutanamide hydrochloride, a molecule possessing key functional groups whose vibrational modes offer a distinct spectral fingerprint. We will dissect the expected spectral features, compare them with structurally related alternatives, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Expected Vibrational Modes

(2R)-2-Amino-N-ethylbutanamide hydrochloride is a chiral molecule containing a primary amine, which is protonated to form an ammonium hydrochloride salt, and a secondary amide. This combination of functional groups gives rise to a rich and characteristic IR spectrum.

Molecular Structure of (2R)-2-Amino-N-ethylbutanamide Hydrochloride

Caption: 2D representation of the target molecule's structure.

The primary functional groups to consider are:

  • Primary Ammonium (-NH₃⁺): Formed by the protonation of the primary amine. This group is a strong hydrogen bond donor, leading to very broad and intense IR absorptions.

  • Secondary Amide (-CO-NH-): This group gives rise to several characteristic bands, most notably the Amide I and Amide II bands.

  • Alkyl Chain (-CH₂-, -CH₃): Standard C-H stretching and bending vibrations are expected.

Predicted IR Absorption Profile

The IR spectrum can be logically divided into key regions, each corresponding to the vibrational modes of the molecule's functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Notes
Ammonium (-NH₃⁺) N-H Stretch3200 - 2500Strong, Very BroadThis is a hallmark of an amine salt. The broadness is due to extensive hydrogen bonding. Often contains multiple sub-peaks (combination bands).[1][2]
N-H Bend (Asymmetric)~1600 - 1575Medium-StrongMay overlap with the Amide II band.
N-H Bend (Symmetric)~1550 - 1500Medium-Strong
Secondary Amide N-H Stretch3350 - 3180MediumThis peak may be weak or obscured by the broad -NH₃⁺ absorption band.[3][4]
Amide I (C=O Stretch) 1680 - 1630 Very Strong, Sharp This is typically one of the most intense and easily identifiable peaks in the spectrum. Its position below 1700 cm⁻¹ is characteristic of amides due to resonance.[5][6][7][8]
Amide II (N-H Bend + C-N Stretch) 1570 - 1515 Strong, Sharp The presence of both strong Amide I and Amide II bands is highly diagnostic for secondary amides.[6][9]
Alkyl (C-H) C-H Stretch2980 - 2850Strong, SharpCharacteristic of sp³ hybridized carbons. Multiple peaks are expected for asymmetric and symmetric stretches of -CH₂ and -CH₃ groups.[10]
C-H Bend1470 - 1365MediumScissoring and rocking vibrations.
Aliphatic C-N C-N Stretch1250 - 1020Medium-WeakOften appears in the complex fingerprint region.[11][12]

Comparative Analysis: Distinguishing Features

To appreciate the unique spectral signature of (2R)-2-Amino-N-ethylbutanamide hydrochloride, it is instructive to compare its expected spectrum with those of simpler, structurally related molecules. This comparison highlights how the combination of functional groups creates a distinct pattern.

Molecule Key Spectral Features Present Key Spectral Features Absent Significance of Comparison
(2R)-2-Amino-N-ethylbutanamide HCl (Target) Broad -NH₃⁺ Stretch (3200-2500 cm⁻¹)• Strong Amide I (~1650 cm⁻¹)• Strong Amide II (~1540 cm⁻¹)N/AThe simultaneous presence of the very broad amine salt absorption and the two strong, sharp amide bands is the definitive fingerprint.
Butylamine Hydrochloride (Primary Amine Salt) Broad -NH₃⁺ Stretch (3200-2500 cm⁻¹)• -NH₃⁺ Bending (~1600-1500 cm⁻¹)• Amide I Band• Amide II BandDemonstrates the appearance of the amine salt absorptions in the absence of an amide. The lack of the intense C=O stretch is the most obvious difference.
N-ethylbutanamide (Secondary Amide) Sharp N-H Stretch (~3300 cm⁻¹)• Strong Amide I (~1640 cm⁻¹)• Strong Amide II (~1540 cm⁻¹)• Broad -NH₃⁺ StretchShows the classic secondary amide pattern. The N-H stretch is much sharper and at a higher frequency compared to the broad, low-frequency band of the hydrochloride salt.[9][13]

This comparative logic is crucial for unambiguous identification. An analyst observing a spectrum with a strong peak at ~1650 cm⁻¹ (Amide I) and a very broad absorption centered around 2800 cm⁻¹ can confidently assign the structure as an amine salt of an amide.

Experimental Protocol: High-Fidelity Data Acquisition via KBr Pellet Method

The gold standard for obtaining an interference-free mid-IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique. KBr is transparent in the mid-IR region (4000–400 cm⁻¹), ensuring that all observed absorptions are from the analyte.[14]

Causality Behind Method Selection: While the Nujol (mineral oil) mull technique is faster, it introduces strong C-H stretching and bending bands from the oil itself, which would obscure the analyte's C-H signals.[14][15] The KBr method avoids this, providing a clean, complete spectrum. A potential, though often minor, issue with hydrochloride salts is the possibility of halide exchange with KBr under high pressure; however, for routine identification, the KBr method's benefits typically outweigh this risk.[16]

Workflow for KBr Pellet Preparation

cluster_prep Sample & Matrix Preparation cluster_mix Homogenization cluster_press Pellet Formation dry_kbr 1. Dry spectroscopic grade KBr (~110°C, 2-3h) grind_sample 3. Grind 1-2 mg of Analyte in Agate Mortar dry_sample 2. Dry Analyte Sample (Desiccator) dry_sample->grind_sample add_kbr 4. Add ~200 mg of Dried KBr grind_sample->add_kbr mix 5. Mix & Grind Thoroughly (until homogenous fine powder) add_kbr->mix load_die 6. Load Mixture into Pellet Die mix->load_die press 7. Apply Pressure (8-10 tons) under Vacuum load_die->press release 8. Release Pressure & Vacuum press->release analyze 9. Analyze Transparent Pellet in FTIR Spectrometer release->analyze

Caption: Step-by-step workflow for preparing a KBr pellet.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove adsorbed water, which causes broad O-H absorptions around 3400 cm⁻¹.[14] Store the dried KBr in a desiccator.

    • Ensure the analyte is free of residual solvents by drying it under vacuum or in a desiccator.

  • Grinding and Mixing:

    • In an agate mortar and pestle, place 1-2 mg of the (2R)-2-Amino-N-ethylbutanamide hydrochloride sample.

    • Grind the sample to a very fine powder. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize light scattering, which can cause a sloping baseline.[14][17][18]

    • Add approximately 150-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the powders with the pestle for several minutes until the mixture is homogenous and has the consistency of fine flour.[16]

  • Pellet Pressing:

    • Transfer a portion of the mixture into the collar of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

    • Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[14][16]

    • Carefully release the pressure and then the vacuum.

  • Analysis:

    • Disassemble the die and remove the resulting pellet. A good pellet should be thin and transparent or translucent.[18]

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, resulting in the final transmittance or absorbance spectrum.

Trustworthiness: A Self-Validating System

The described protocol constitutes a self-validating system. The final spectrum's quality and the information it provides confirm the integrity of both the sample and the procedure.

  • Identity Confirmation: The presence of all the characteristic peaks outlined in Section 2—the broad -NH₃⁺ stretch, the very strong Amide I band, and the strong Amide II band—provides a high degree of confidence in the structural assignment.

  • Purity Assessment: The absence of significant unexpected peaks suggests the sample is free from major impurities. For example, a broad O-H band around 3400 cm⁻¹ would indicate the presence of water, while a sharp peak around 1735 cm⁻¹ could suggest an ester impurity.

  • Procedural Validation: A flat baseline indicates that light scattering was minimized through proper grinding. The absence of a broad O-H absorption validates the thorough drying of the KBr.

By systematically analyzing the spectrum against the predicted and comparative data, a researcher can achieve an authoritative and trustworthy characterization of (2R)-2-Amino-N-ethylbutanamide hydrochloride.

References

  • Sample preparation for FT-IR. (n.d.).
  • Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.).
  • How to prepare IR samples? (n.d.). ResearchGate.
  • A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples. (n.d.). BenchChem.
  • Sampling of solids in IR spectroscopy. (n.d.). Slideshare.
  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • Characteristic Group Vibrations of Organic Molecules II. (n.d.).
  • N-H Stretching Definition. (2025, August 15). Fiveable.
  • IR Spectrum: Amides. (n.d.).
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • Infrared Spectrometry. (n.d.). MSU Chemistry.
  • Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. (n.d.). ResearchGate.
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2011, February). ResearchGate.
  • Amine. (n.d.). In Wikipedia.
  • Moser, A. (2008, November 24). Examining the IR pattern for C=O vibrations. ACD/Labs.
  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

Sources

X-Ray Powder Diffraction (XRPD) Comparison Guide: Polymorphic Purity in (2R)-2-Amino-N-ethylbutanamide HCl Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Solid-State Control

In the synthesis of advanced neurological active pharmaceutical ingredients (APIs), the chiral intermediate (2R)-2-Amino-N-ethylbutanamide HCl serves as a foundational building block. However, the physical state of this intermediate dictates the success of downstream reactions. Like many amine hydrochlorides, this compound exhibits a high propensity for polymorphism and amorphization during crystallization.

As a Senior Application Scientist, I frequently observe drug development programs stall because formulators treat intermediates as simple chemical entities rather than complex solid-state systems. Failing to control the polymorphic form leads to hygroscopic degradation, loss of enantiomeric excess (ee), and catastrophic yield drops. This guide objectively compares the highly crystalline, thermodynamically stable Form α of (2R)-2-Amino-N-ethylbutanamide HCl against its Amorphous/Mixed-Phase alternative, utilizing X-Ray Powder Diffraction (XRPD) as the definitive analytical tool for phase identification and quality control [1].

Comparative Performance Analysis: Form α vs. Amorphous Phase

The fundamental difference between Form α and the amorphous phase lies in their lattice energy and free volume. Form α possesses a highly ordered, repeating 3D crystal lattice. This tightly packed structure minimizes free volume, rendering the material thermodynamically stable and highly resistant to atmospheric moisture.

Conversely, the amorphous phase lacks long-range order. The excess free volume and higher Gibbs free energy create a thermodynamic driving force to absorb water vapor from the environment [2]. Once moisture penetrates the amorphous matrix, localized deliquescence occurs. In this micro-aqueous environment, the chiral center at the 2-position (adjacent to the electron-withdrawing carbonyl group) becomes susceptible to auto-catalyzed racemization, destroying the intermediate's utility.

Quantitative Performance Comparison
ParameterForm α (Highly Crystalline)Amorphous / Mixed-PhaseAnalytical Method
XRPD Profile Sharp Bragg reflections (FWHM < 0.1° )Broad, diffuse halo (no distinct peaks)Powder X-Ray Diffraction [2]
Thermodynamic Stability Stable up to 180°C (Melting onset)Glass transition ( Tg​ ) ~ 45°C, prone to crystallizationDifferential Scanning Calorimetry (DSC)
Hygroscopicity (at 75% RH) < 0.5% weight gain (Non-hygroscopic)> 8.0% weight gain (Deliquescent)Dynamic Vapor Sorption (DVS)
Chiral Stability (30 days) > 99.5% ee (No racemization)< 90.0% ee (Moisture-induced racemization)Chiral HPLC
Downstream Yield > 92%< 75% (Due to impurity formation)Gravimetric Analysis

Mechanistic Workflow: Polymorph Screening & Validation

The following diagram illustrates the causality between crystallization parameters, XRPD characterization, and downstream API synthesis outcomes.

XRPD_Workflow cluster_crystallization Solid-State Formation Synthesis Synthesis of (2R)-2-Amino- N-ethylbutanamide HCl Crystallization Controlled Crystallization (Form α) Synthesis->Crystallization Amorphous Rapid Precipitation (Amorphous Phase) Synthesis->Amorphous XRPD_Analysis XRPD Analysis (USP <941> Compliant) Crystallization->XRPD_Analysis Amorphous->XRPD_Analysis FormAlpha Crystalline Form α Sharp Bragg Peaks High Stability XRPD_Analysis->FormAlpha AmorphousHalo Amorphous Phase Broad Diffuse Halo Hygroscopic XRPD_Analysis->AmorphousHalo Downstream High-Yield API Synthesis (Preserved Chirality) FormAlpha->Downstream Degradation Degradation / Racemization (Failed Batch) AmorphousHalo->Degradation

Fig 1: XRPD workflow demonstrating the causal link between solid-state form and downstream API viability.

Self-Validating XRPD Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance (e.g., ICH Q6A and USP <941>), XRPD data cannot be collected haphazardly. The following step-by-step methodology is designed as a self-validating system to eliminate instrumental artifacts and sample preparation errors [3].

Phase I: Instrument Calibration & System Suitability

Before analyzing the (2R)-2-Amino-N-ethylbutanamide HCl, the diffractometer's geometry must be validated.

  • Standard Verification: Mount a NIST SRM 1976b (Corundum) standard plate.

  • Alignment Check: Scan the (104) reflection. The peak position must fall within ±0.02∘ of the certified value. Causality: This ensures that any peak shifts observed in the API intermediate are due to true unit cell variations (e.g., solvation or polymorphic shifts) rather than a misaligned goniometer zero-point [1].

Phase II: Sample Preparation

Amine hydrochlorides frequently crystallize in needle or plate-like habits. Improper mounting leads to preferred orientation, skewing the diffractogram.

  • Particle Size Reduction: Gently grind 50 mg of the intermediate in an agate mortar for 60 seconds to achieve a uniform particle size (<10 μm). Causality: Oversized crystallites violate the powder average assumption, leading to primary extinction and anomalous intensity variations that can be falsely identified as a novel polymorph [3].

  • Mounting: Utilize the back-loading technique into a zero-background holder (ZBH) made of off-axis cut single-crystal silicon. Causality: Back-loading prevents the needle-like crystals from aligning parallel to the sample plane, mitigating texture effects. The ZBH produces no Bragg reflections and minimizes background scattering, which is critical when quantifying trace levels (<5%) of amorphous contamination [4].

Phase III: Data Acquisition
  • X-Ray Source: Cu Kα radiation ( λ=1.5406 Å) generated at 40 kV and 40 mA.

  • Optics: Configure with a 10 mm programmable divergence slit and a high-speed solid-state detector (e.g., PIXcel or LYNXEYE) to maximize the signal-to-noise ratio.

  • Scan Parameters: Scan continuously from 2° to 40° with a step size of 0.015° and a dwell time of 0.5 seconds per step.

Phase IV: Data Interpretation
  • Confirming Form α: The resulting diffractogram must exhibit sharp, well-resolved Bragg reflections. For (2R)-2-Amino-N-ethylbutanamide HCl Form α, look for highly crystalline baseline resolution. The Full Width at Half Maximum (FWHM) of the primary peaks should be <0.1° , indicating large crystallite domain sizes and an absence of micro-strain [4].

  • Detecting Alternatives: If the sample was rapidly precipitated, the XRPD pattern will display a broad, diffuse "amorphous halo" centered around 15-25° with no distinct peaks [2]. This immediately flags the batch as thermodynamically unstable and unfit for downstream chiral synthesis.

References

  • "How Does USP <941> Relate to XRD Services at McCrone Associates?", McCrone Associates, [Link]

  • "X-Ray Diffraction Strategies for Pharmaceutical Crystallography", Lab Manager, [Link]

  • "Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D", Dectris, [Link]

Validation of Chiral Separation Methods for Ethylbutanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethylbutanamide derivatives, prominently featuring third-generation antiepileptic drugs (AEDs) like levetiracetam and brivaracetam, present unique analytical challenges. Brivaracetam, an α -ethyl-2-oxo-1-pyrrolidineacetamide derivative, possesses two chiral centers, resulting in four possible stereoisomers (R,R; S,S; R,S; S,R)[1]. Because pharmacological efficacy is highly stereospecific—with the (2S, 4S) enantiomer exhibiting significantly higher affinity for the synaptic vesicle protein 2A (SV2A)—rigorous chiral separation is not just a regulatory formality; it is a clinical imperative.

As a Senior Application Scientist, I frequently evaluate legacy methods against modern chromatographic techniques. This guide objectively compares current chiral separation methodologies and provides a self-validating experimental protocol grounded in the latest [2].

Methodological Comparison: HPLC vs. UPLC vs. SFC

Historically, normal-phase High-Performance Liquid Chromatography (HPLC) using coated polysaccharide chiral stationary phases (CSPs) was the gold standard. However, these methods often rely on non-volatile, mass spectrometry (MS)-incompatible mobile phases (e.g., hexane/isopropanol with trifluoroacetic acid)[3].

Modern analytical laboratories are pivoting toward Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) utilizing immobilized CSPs (e.g., Chiralpak IG or IG-U). Immobilized phases tolerate a broader range of organic modifiers, enabling the use of MS-friendly volatile buffers like ammonium bicarbonate[3]. This transition not only reduces run times but also significantly lowers solvent consumption.

Table 1: Comparative Performance of Chiral Separation Methods for Brivaracetam Stereoisomers

ParameterNormal-Phase HPLCReversed-Phase UPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Chiralcel OJ-H (5 µm)[3]Chiralpak IG-U (1.6 µm)[3]Chiralpak IG (5 µm)
Mobile Phase Hexane / EtOH / IPA / TFA10 mM NH₄HCO₃ / AcetonitrileCO₂ / Methanol
Run Time ~50 min< 15 min< 10 min
Resolution ( Rs​ ) ~1.8> 2.0> 2.5
MS Compatibility No (TFA suppresses ionization)Yes (Volatile buffer)Yes
Solvent Consumption High (~50 mL/run)Low (~5 mL/run)Very Low (Green chemistry)
Validation Framework: The ICH Q2(R2) Paradigm

The recent implementation of the emphasizes a lifecycle approach to analytical procedure validation[4]. I design validation protocols not as a checklist, but as a self-validating system where each parameter mathematically reinforces the others[5].

ICH_Q2R2_Validation Start Method Development (Selectivity & CSP Choice) Spec Specificity (Diastereomer Resolution > 1.5) Start->Spec LinRange Linearity & Range (0.5 - 20 µg/mL) Spec->LinRange AccPrec Accuracy & Precision (Recovery & %RSD < 2.0%) LinRange->AccPrec LODLOQ LOD / LOQ (Signal-to-Noise Evaluation) AccPrec->LODLOQ Robust Robustness (Temp, Flow Rate, Mobile Phase) LODLOQ->Robust Valid Validated Method Fit for Intended Purpose Robust->Valid

ICH Q2(R2) Lifecycle Workflow for Chiral Method Validation.

Step-by-Step Experimental Protocol: UPLC-UV/MS Validation for Brivaracetam

This protocol details the validation of a stability-indicating UPLC method for brivaracetam and its stereoisomeric impurities, adhering strictly to[6].

Step 1: System Suitability and Specificity (Selectivity)

  • Action: Inject a resolution mixture containing 10 µg/mL of BRV-SS (API), BRV-RR, BRV-RS, and BRV-SR into a Chiralpak IG-U column (100 × 3.0 mm, 1.6 µm) at 40°C. Use an isocratic mobile phase of 10 mM ammonium bicarbonate and acetonitrile[3].

  • Causality: The immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase provides unique steric and π−π interactions necessary for chiral recognition[1]. Ammonium bicarbonate (pH ~7.8) is selected over phosphate buffers because it is highly volatile, preventing MS source fouling while maintaining the ethylbutanamide nitrogen in a neutral state for consistent retention.

  • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) between all four stereoisomers.

Step 2: Linearity and Range

  • Action: Prepare calibration standards of the stereoisomeric impurities ranging from 0.5 µg/mL to 20 µg/mL (LOQ to 120% of the specification limit)[1]. Plot peak area versus concentration.

  • Causality: ICH Q2(R2) requires demonstrating that the analytical response is directly proportional to the concentration within a defined interval[5]. By anchoring the lower end at the LOQ, we ensure the method is reliable at trace impurity levels.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

Step 3: Accuracy (Recovery) and Precision (Repeatability)

  • Action: Spike the API (BRV-SS) with known amounts of impurities at 50%, 100%, and 150% of the target specification limit. Perform six replicate injections per level[5].

  • Causality: Accuracy proves the method measures the true value, while precision proves it does so consistently. Spiking into the active pharmaceutical ingredient (API) matrix is critical to demonstrate that the massive API peak does not cause ion suppression or integration errors for the closely eluting trace impurities.

  • Acceptance Criteria: Recovery between 96.0% - 107.0%; Relative Standard Deviation (%RSD) ≤2.0 [1].

Step 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Action: Calculate LOD and LOQ based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) [4].

  • Causality: Visual signal-to-noise (S/N) ratios can be subjective. The mathematical approach derived from the linearity curve provides a statistically defensible, self-validating metric for the method's sensitivity. For brivaracetam impurities, LODs typically reach 0.1 - 0.2 µg/mL using this method[1].

Step 5: Robustness Testing

  • Action: Deliberately vary column temperature ( ±5 °C), flow rate ( ±10 ), and mobile phase organic composition ( ±2 ).

  • Causality: This anticipates day-to-day laboratory variations. If a minor shift in the acetonitrile ratio causes diastereomer co-elution, the method is too fragile for routine Quality Control (QC) deployment.

Conclusion

Transitioning from legacy normal-phase HPLC to UPLC or SFC for the chiral separation of ethylbutanamide derivatives drastically reduces run times and solvent waste while enabling MS hyphenation[3]. By strictly applying the ICH Q2(R2) framework, scientists can ensure these advanced methods remain robust, specific, and fully compliant for pharmaceutical release testing.

References
  • ICH Q2 (R2) Validation of Analytical Procedures | Source: MasterControl | URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | Source: QbD Group | URL:[Link]

  • Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Source: YouTube | URL: [Link]

  • Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities | Source: Oeil Research Journal | URL: [Link]

  • A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography | Source: ResearchGate | URL:[Link]

  • Development of an effective novel validated stability‐indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities | Source: ResearchGate | URL: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for (2R)-2-Amino-N-ethylbutanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of elemental analysis standards and methodologies applicable to (2R)-2-Amino-N-ethylbutanamide HCl, a key chemical entity. While specific elemental impurity monographs for this compound may not be individually established, the principles outlined in global pharmacopeias and regulatory guidelines provide a robust framework for its control. This document will navigate the regulatory landscape, compare analytical technologies, and provide actionable experimental protocols to ensure your work meets the highest standards of scientific integrity and regulatory compliance.

Introduction to (2R)-2-Amino-N-ethylbutanamide HCl and the Imperative for Elemental Impurity Control

(2R)-2-Amino-N-ethylbutanamide HCl is a chiral amine derivative. Such molecules often serve as critical starting materials, intermediates, or are identified as potential process-related impurities in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar compounds are related to the API Levetiracetam.[1][][3][4][5] The presence of elemental impurities, even at trace levels, can have significant implications for drug safety, efficacy, and stability.

Elemental impurities can be introduced at any stage of the manufacturing process, from raw materials and catalysts to manufacturing equipment and container closure systems.[6] Therefore, a comprehensive understanding and control of these impurities are not just a regulatory expectation but a fundamental aspect of quality by design (QbD) in pharmaceutical development.

The Regulatory Framework: ICH Q3D and USP <232>/<233>

The primary standards governing elemental impurities in pharmaceuticals are the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> "Elemental Impurities—Limits" and <233> "Elemental Impurities—Procedures".[7][8][9][10] These harmonized standards have replaced the outdated and non-specific wet chemistry-based heavy metals test (USP <231>).[11][12]

The core of the modern approach is a risk-based assessment to identify and control elemental impurities in the final drug product.[7][9] This involves:

  • Identification of Potential Elemental Impurities: Evaluating all potential sources of elemental impurities in the manufacturing process.[7][8]

  • Evaluation of Toxicity Data: The ICH Q3D guideline classifies 24 elemental impurities into classes based on their toxicity and the likelihood of their presence in the drug product.[6][8][11]

  • Establishment of Permitted Daily Exposure (PDE): PDE values for each of the 24 elements are provided, which are used to calculate the maximum allowable concentration in the drug substance or product.[7][8][11]

  • Development of a Control Strategy: This may involve routine testing or justification for non-testing based on a thorough risk assessment.[9][13]

For a compound like (2R)-2-Amino-N-ethylbutanamide HCl, which may be a raw material or intermediate, the focus would be on understanding its potential contribution of elemental impurities to the final API.

Comparative Analysis of Analytical Techniques for Elemental Impurity Testing

The choice of analytical technique is critical for accurate and reliable quantification of elemental impurities. USP <233> recommends modern instrumental methods, with Inductively Coupled Plasma (ICP) based techniques being the most prominent.[14][15][16][17]

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption (AA) SpectroscopyX-Ray Fluorescence (XRF)
Principle Ionization of atoms in a high-temperature plasma followed by separation and detection of ions based on their mass-to-charge ratio.[10]Excitation of atoms in a high-temperature plasma, causing them to emit light at characteristic wavelengths.[10]Absorption of light by free atoms in the gaseous state.Excitation of inner shell electrons by X-rays, leading to the emission of characteristic secondary X-rays.[10]
Sensitivity Excellent (parts per trillion, ppt).[10][14]Good (parts per billion, ppb to parts per million, ppm).[10][18]Moderate (ppb to ppm).Moderate to low (ppm).[10]
Throughput High (multi-element analysis).[12]High (multi-element analysis).[12][18]Low (single-element analysis).High (minimal sample preparation).[10]
Interferences Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells.[14]Spectral interferences can occur but are often correctable.Chemical and matrix interferences.Matrix effects can be significant.
Cost High.Moderate.Low.Moderate.
Regulatory Acceptance Preferred technique in USP <233>.[12][19]Accepted technique in USP <233>.[12][19]Can be used if validated according to USP <233>.[20][21]Can be used as a screening tool or if validated.[10][16]
Best Suited For Broad-spectrum, low-level quantification of elemental impurities.Analysis of less toxic elements with higher concentration limits.Analysis of a limited number of specific elements.Rapid screening of raw materials and solid samples.[10]

For comprehensive and sensitive analysis of elemental impurities in (2R)-2-Amino-N-ethylbutanamide HCl, ICP-MS is the gold standard due to its ability to detect a wide range of elements at very low concentrations, ensuring compliance with the stringent PDE limits.[14][21] ICP-OES is a viable alternative, particularly for elements with higher permitted limits.[18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of elemental impurities in a water-soluble organic compound like (2R)-2-Amino-N-ethylbutanamide HCl using ICP-MS and ICP-OES.

Sample Preparation: Microwave-Assisted Acid Digestion

A critical step in the analysis of organic compounds is the destruction of the organic matrix to liberate the elements of interest and prevent interferences in the ICP system. Closed-vessel microwave digestion is the preferred method as it is rapid, efficient, and minimizes the loss of volatile elements.[15][19][22][23]

Objective: To completely digest the (2R)-2-Amino-N-ethylbutanamide HCl sample in an acidic matrix suitable for ICP-MS or ICP-OES analysis.

Materials:

  • (2R)-2-Amino-N-ethylbutanamide HCl sample

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • High-purity (trace metal grade) hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion system with appropriate vessels

Procedure:

  • Accurately weigh approximately 0.2-0.5 g of the (2R)-2-Amino-N-ethylbutanamide HCl sample directly into a clean microwave digestion vessel.

  • Carefully add 5-10 mL of high-purity nitric acid to the vessel. If elements like mercury or those forming refractory oxides are of concern, a mixture of acids (e.g., with HCl to form aqua regia) may be more effective.

  • Allow the sample to pre-digest at room temperature for at least 15 minutes to control the initial reaction.

  • Seal the digestion vessels according to the manufacturer's instructions.

  • Place the vessels in the microwave digestion system and apply a suitable heating program. A typical program involves ramping to a temperature of 180-200 °C and holding for 15-20 minutes.[22]

  • After digestion, allow the vessels to cool completely before opening in a fume hood.

  • Quantitatively transfer the clear, digested solution to a 50 mL volumetric flask.

  • Rinse the digestion vessel with deionized water and add the rinsings to the volumetric flask.

  • Dilute the solution to the mark with deionized water. This solution is now ready for analysis.

Diagram of Microwave-Assisted Acid Digestion Workflow

cluster_prep Sample Preparation cluster_digest Microwave Digestion cluster_final Final Solution Preparation weigh Weigh Sample (0.2-0.5g) add_acid Add High-Purity Acid (e.g., 5-10 mL HNO₃) weigh->add_acid pre_digest Pre-digest at Room Temperature add_acid->pre_digest seal Seal Digestion Vessel pre_digest->seal microwave Microwave Program (e.g., 200°C for 20 min) seal->microwave cool Cool to Room Temperature microwave->cool open_vessel Open Vessel in Fume Hood cool->open_vessel transfer Quantitative Transfer to Volumetric Flask open_vessel->transfer dilute Dilute to Final Volume (e.g., 50 mL) transfer->dilute cluster_setup Instrument Setup cluster_cal Calibration & Standardization cluster_analysis Sample Analysis cluster_data Data Processing tune Instrument Tuning & Performance Check optimize Optimize Plasma Conditions tune->optimize run_sequence Run Analytical Sequence optimize->run_sequence prep_standards Prepare Multi-Element Calibration Standards prep_standards->run_sequence internal_std Prepare Internal Standard Solution internal_std->run_sequence load_samples Load Digested Samples, Blanks, and Spikes load_samples->run_sequence quantify Quantify Analyte Concentrations run_sequence->quantify calculate Calculate Final Concentration in Original Sample quantify->calculate

Caption: Workflow for Elemental Analysis by ICP-MS.

Method Validation

Any analytical procedure used for the determination of elemental impurities must be validated for its intended purpose, as outlined in USP <233> and ICH Q2(R1). [13][17][24]Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The control of elemental impurities in pharmaceutical materials like (2R)-2-Amino-N-ethylbutanamide HCl is a critical aspect of ensuring drug quality and safety. While specific standards for this compound are not individually defined, the framework provided by ICH Q3D and USP <232>/<233> offers a clear and scientifically sound approach. By implementing a risk-based strategy and utilizing powerful analytical techniques such as ICP-MS and ICP-OES with validated methods, researchers and drug developers can confidently assess and control elemental impurities, ensuring their products meet the stringent requirements of the global pharmaceutical industry.

References

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Spectroscopy Online. (2025). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Malvern Panalytical. (2025). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. [Link]

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Agilent Technologies. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. [Link]

  • Separation Science. (2023). Trace element analysis of pharmaceutical products. [Link]

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. [Link]

  • Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link]

  • Pharmaceutical Technology. (2025). Moving On to Implementation for Elemental Impurities Testing. [Link]

  • Netpharmalab. Analysis of elemental impurities (ICP-MS). [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • Drawell. (2024). Sample Preparation for ICP-OES - Methods and Considerations. [Link]

  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • ResearchGate. Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. [Link]

  • Slideshare. Analysis of elemental impurities in API. [Link]

  • Pharmaffiliates. Levetiracetam-impurities. [Link]

  • USP-NF. Levetiracetam. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of (2R)-2-Amino-N-ethylbutanamide Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Amino-N-ethylbutanamide hydrochloride is a key chemical intermediate whose safe handling is paramount to ensuring both personnel safety and experimental integrity. As a Senior Application Scientist, this guide synthesizes established safety protocols with practical, field-proven insights to provide a comprehensive operational and disposal plan. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a deeply ingrained culture of safety and precision in your laboratory.

Hazard Analysis: Understanding the Risks

(2R)-2-Amino-N-ethylbutanamide hydrochloride is classified as an irritant.[1] The primary risks associated with this compound stem from its potential to cause irritation upon contact with the skin, eyes, or respiratory system.

  • Hazard Statement H315: Causes skin irritation. [1]

  • Hazard Statement H319: Causes serious eye irritation. [1]

  • Hazard Statement H335: May cause respiratory irritation. [1]

The hydrochloride salt form means the compound is acidic and will likely be a crystalline solid or powder, which can easily become airborne if handled improperly, increasing the risk of inhalation.[2] Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is governed by a thorough hazard assessment as mandated by OSHA's 29 CFR 1910.132 standard.[3] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile gloves (minimum of two pairs recommended, i.e., "double-gloving").Provides a robust barrier against dermal absorption.[4] Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[5] Gloves should be changed immediately if contaminated or every two hours.[6]
Eye & Face Protection Chemical safety goggles with side shields conforming to ANSI Z87 standards. A face shield should be worn over goggles during splash-risk procedures (e.g., preparing solutions, spill cleanup).Protects eyes from airborne particulates and accidental splashes.[3][4] A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and skin.[8][9]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with a P100 particulate filter) is required when handling the solid compound outside of a certified chemical fume hood.Protects against the inhalation of fine powders, which is a primary route of exposure for irritant compounds.[4][10] Respirator use must comply with your institution's respiratory protection program.[11]

Operational Plan: From Receipt to Use

Adherence to a strict, step-by-step workflow is critical to minimize exposure and prevent contamination. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.

Designated Work Area
  • Establish a Designated Zone: All work with solid (2R)-2-Amino-N-ethylbutanamide hydrochloride must be conducted in a designated area, such as a certified chemical fume hood or a vented balance enclosure.[6][11]

  • Prepare the Surface: Line the work surface with absorbent, leak-proof bench paper to contain any potential spills.[6]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, containers, solvents, waste containers) is within the designated area to minimize movement and potential for cross-contamination.

Weighing the Compound (Solid Form)

The primary goal during weighing is to prevent the generation of airborne dust.

  • Tare the Receiving Vessel: On an analytical balance located near, but not inside, the fume hood, place a sealable container (e.g., a vial with a screw cap) and tare its weight.[12][13] This minimizes the time the balance is exposed to the chemical.

  • Transfer in Fume Hood: Move the tared, empty container into the chemical fume hood.

  • Aliquot the Powder: Carefully scoop the desired amount of (2R)-2-Amino-N-ethylbutanamide hydrochloride into the container. Use smooth motions to avoid creating dust. Keep the primary chemical container closed as much as possible.[14]

  • Seal and Re-weigh: Securely close the lid of the receiving container. Remove it from the fume hood and place it on the analytical balance to determine the precise weight.

  • Adjust as Needed: If adjustments are necessary, return the sealed container to the fume hood, add or remove material, reseal, and re-weigh.[12]

  • Cleanup: Use disposable tools where possible.[12] After weighing, decontaminate the spatula and work surface by wet-wiping with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of the contaminated wipes and bench paper as solid hazardous waste.[12]

Preparing a Solution
  • Work in Fume Hood: All solution preparations must be performed within a chemical fume hood.

  • Add Solvent: With the weighed solid already in its sealed container within the hood, slowly add the desired solvent.

  • Dissolution: Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved.

  • Handling the Solution: Once dissolved, the risk of aerosolized powder is eliminated. However, standard chemical handling precautions, including all specified PPE, must still be observed.[14]

Disposal Plan: Neutralization and Waste Management

Improper disposal is a frequent source of safety incidents and regulatory violations. As a hydrochloride salt, this compound is acidic and must be neutralized before final disposal.[15] All disposal activities must comply with local, state, and federal regulations.[16][17]

Step-by-Step Neutralization and Disposal Protocol

This procedure should only be performed by trained personnel within a chemical fume hood.

  • Collect Waste: Collect all aqueous waste containing (2R)-2-Amino-N-ethylbutanamide hydrochloride in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Dilution: In a large, appropriate container (e.g., a glass beaker) within the fume hood, dilute the chemical waste with a large volume of cold water (a 1:10 ratio of waste to water is a safe starting point).[15]

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda).[15][18]

  • Slow Neutralization: While gently stirring the diluted waste, slowly add the weak base solution. Be aware of potential gas evolution (carbon dioxide) and do not seal the container during this process.[15]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.[15]

  • Final Disposal: Once neutralized, the solution must still be disposed of as hazardous chemical waste.[15] Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.[7][19]

Disposal of Contaminated Solids
  • PPE and Labware: All disposable items contaminated with the compound (e.g., gloves, weigh paper, bench liners, wipes) must be placed in a sealed, clearly labeled hazardous waste bag or container for solid chemical waste.[19]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent.[20] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[20] After rinsing and drying, deface the original label and dispose of the container according to institutional policy.[20]

Workflow Visualizations

To further clarify the procedural logic, the following diagrams illustrate the key workflows for handling and disposal.

G cluster_prep Preparation & Weighing A Don Appropriate PPE B Prepare Designated Area (Fume Hood) A->B C Tare Sealable Container (Outside Hood) B->C D Transfer Powder to Container (Inside Hood) C->D E Seal Container & Weigh (Outside Hood) D->E F Add Solvent to Container (Inside Hood) E->F G cluster_disposal Waste Disposal W1 Collect Aqueous Waste in Labeled Container W2 Dilute Waste with Cold Water (1:10 in Fume Hood) W1->W2 W3 Slowly Add Weak Base (e.g., Sodium Bicarbonate) W2->W3 W4 Monitor pH to Neutral (pH 6.0-8.0) W3->W4 W5 Transfer to Hazardous Waste Container for EHS Pickup W4->W5

Caption: Logical workflow for the safe neutralization and disposal of waste.

By integrating a deep understanding of the material's hazards with these rigorous, validated protocols, you can ensure a safe and efficient laboratory environment, building the trust and confidence that is the bedrock of scientific advancement.

References

  • Occupli. (2021, November 3). The controls required for handling powder irritants. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • Capot Chemical. (2015, December 2). MSDS of L-2-Aminobutanamide hydrochloride. [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • University of California, Los Angeles - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Ribble Technology. (2025, March 19). Essential PPE for the Paint Stripping and Powder Coating Industry. [Link]

  • Weizmann Institute of Science - Safety Unit. Powder Weighing Procedure. [Link]

  • University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • PubChem. (2S)-2-amino-N-ethylbutanamide hydrochloride. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of British Columbia - Zoology Department. Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。